molecular formula C5H6Br2N2O B571443 2-Amino-4-bromopyridin-3-ol hydrobromide CAS No. 114414-17-4

2-Amino-4-bromopyridin-3-ol hydrobromide

Cat. No.: B571443
CAS No.: 114414-17-4
M. Wt: 269.924
InChI Key: AZDPXMBYUFHXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-bromopyridin-3-ol hydrobromide is a useful research compound. Its molecular formula is C5H6Br2N2O and its molecular weight is 269.924. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-bromopyridin-3-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O.BrH/c6-3-1-2-8-5(7)4(3)9;/h1-2,9H,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDPXMBYUFHXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659344
Record name 2-Amino-4-bromopyridin-3-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114414-17-4
Record name 2-Amino-4-bromopyridin-3-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-bromopyridin-3-ol hydrobromide: Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Amino-4-bromopyridin-3-ol hydrobromide, a valuable building block in medicinal chemistry and drug discovery. The information is presented to cater to the needs of researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physical Properties

This compound is the hydrobromide salt of 2-Amino-4-bromopyridin-3-ol. It is a heterocyclic compound containing a pyridine ring substituted with an amino group, a hydroxyl group, and a bromine atom. The hydrobromide salt form often enhances stability and simplifies handling.

Table 1: Physicochemical Properties of this compound
PropertyValueCitation
CAS Number 114414-17-4[1][2][3]
Molecular Formula C₅H₆Br₂N₂O[1][2][3]
Molecular Weight 269.92 g/mol [1]
Appearance Dark brown solid or White to off-white Solid[1][2]
Melting Point Not Available[1][4]
Boiling Point Not Available[1][4]
Solubility Not Available[1][4]
Storage Keep in dark place, Inert atmosphere, Store at 4 to 8 °C[1]
Table 2: Properties of the Free Base (2-Amino-4-bromopyridin-3-ol)
PropertyValueCitation
CAS Number 114335-54-5[4][5]
Molecular Formula C₅H₅BrN₂O[4]
Molecular Weight 189.01 g/mol [4]
Appearance Powder
Storage Keep in dark place, inert atmosphere, 2-8°C[5]

Structure

The chemical structure of 2-Amino-4-bromopyridin-3-ol consists of a pyridine ring with substituents at positions 2, 3, and 4. The hydrobromide salt is formed by the protonation of one of the nitrogen atoms of the pyridine ring or the amino group by hydrobromic acid.

Chemical Structure:

  • 2-Amino-4-bromopyridin-3-ol: The core structure is a pyridine ring. At position 2, there is an amino group (-NH₂). At position 3, there is a hydroxyl group (-OH). At position 4, there is a bromine atom (-Br).

  • Hydrobromide Salt: The HBr molecule protonates a basic site on the 2-Amino-4-bromopyridin-3-ol molecule, typically the pyridine ring nitrogen, forming a pyridinium bromide salt.

Spectroscopic Data

Table 3: Mass Spectrometry Data for 2-Amino-4-bromopyridin-3-ol
TechniqueIonm/z
Mass Spectrometry (MS)[M+H]⁺189.3, 191.1

The observed isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units is characteristic of the presence of a single bromine atom.

Experimental Protocols

The synthesis of this compound can be achieved through the bromination of 2-amino-3-hydroxypyridine.

Synthesis of this compound

Materials:

  • 2-amino-3-hydroxypyridine

  • Bromine

  • Acetic acid

  • Ether

Procedure:

  • A suspension of 2-amino-3-hydroxypyridine (e.g., 20 g, 0.18 mol) is prepared in acetic acid (e.g., 300 mL) in a reaction vessel equipped with a mechanical stirrer and cooled to 5-10 °C in an ice bath.

  • Bromine (e.g., 11.2 mL, 0.21 mol) is added dropwise to the stirred suspension while maintaining the temperature between 5-10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 120-125 °C for 12 hours.

  • The reaction mixture is then concentrated under reduced pressure to yield the crude product.

  • The crude product is triturated with ether (e.g., 3 x 50 mL) and dried under vacuum to afford this compound as a solid. The product can often be used in subsequent steps without further purification.

Visualizations

Logical Relationship of Compound Forms

G A 2-Amino-4-bromopyridin-3-ol (Free Base) B This compound (Salt) A->B Protonation C Hydrobromic Acid (HBr) C->B Reactant

Caption: Relationship between the free base and its hydrobromide salt.

Experimental Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start1 2-amino-3-hydroxypyridine react Bromination at 5-10°C, then heat to 120-125°C start1->react start2 Bromine start2->react start3 Acetic Acid start3->react workup1 Concentration react->workup1 workup2 Trituration with Ether workup1->workup2 workup3 Drying under Vacuum workup2->workup3 product 2-Amino-4-bromopyridin-3-ol hydrobromide workup3->product

Caption: Synthesis workflow for this compound.

Safety Information

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Applications in Research and Development

Substituted pyridines are a cornerstone of many pharmaceutical compounds. The presence of amino, hydroxyl, and bromo functional groups on the pyridine ring of 2-Amino-4-bromopyridin-3-ol makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom, in particular, can be readily displaced or used in cross-coupling reactions to introduce a wide variety of substituents, enabling the exploration of chemical space in drug discovery programs.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

A Technical Guide to 2-Amino-4-bromopyridin-3-ol hydrobromide (CAS: 114414-17-4): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-bromopyridin-3-ol hydrobromide, with the CAS number 114414-17-4, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique trifunctionalized pyridine structure, featuring amino, bromo, and hydroxyl groups, renders it a versatile synthetic intermediate for the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its emerging role as a crucial building block in the development of targeted therapeutics, particularly kinase inhibitors for oncology and inflammatory diseases.

Chemical and Physical Properties

This compound is a stable salt, which enhances its solubility in polar solvents, a desirable characteristic for a synthetic reagent.[1] The presence of multiple functional groups allows for a wide range of chemical transformations, making it a valuable scaffold in combinatorial chemistry and targeted library synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 114414-17-4[2]
Molecular Formula C₅H₆Br₂N₂O[2]
Molecular Weight 269.92 g/mol [2]
Appearance Very dark red to dark brown crystalline solid[3][4]
Purity Typically ≥95-97%[1][]
IUPAC Name 2-amino-4-bromopyridin-3-ol;hydrobromide[]
InChI Key AZDPXMBYUFHXAN-UHFFFAOYSA-N[]
SMILES C1=CN=C(C(=C1Br)O)N.Br[]

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of 2-amino-3-hydroxypyridine. This method is efficient and yields the target compound in good purity for subsequent applications.

Experimental Protocol: Synthesis from 2-amino-3-hydroxypyridine

This protocol is adapted from established synthetic procedures.[3][4]

Materials:

  • 2-amino-3-hydroxypyridine (1.0 eq)

  • Bromine (1.1-1.2 eq)

  • Acetic acid

  • Diethyl ether

Procedure:

  • A suspension of 2-amino-3-hydroxypyridine in acetic acid is prepared in a reaction vessel equipped with a mechanical stirrer and a dropping funnel. The mixture is cooled to a temperature of 5-10 °C.

  • Bromine is added dropwise to the stirred suspension while maintaining the temperature between 5-10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature.

  • The mixture is then heated to 120-125 °C and maintained at this temperature for 12 hours.

  • The reaction mixture is concentrated under reduced pressure to yield the crude product.

  • The crude product is triturated with diethyl ether (3x) and dried under vacuum to afford this compound as a solid.

Expected Yield: Approximately 74%[3] Mass Spectrometry (m/z): 189.3, 191.1 ([M+H]⁺)[4]

Synthesis_Workflow A 2-amino-3-hydroxypyridine in Acetic Acid B Bromine Addition (5-10 °C) A->B Reagent C Heating (120-125 °C, 12h) B->C Reaction D Concentration C->D Workup E Ether Trituration & Vacuum Drying D->E Purification F 2-Amino-4-bromopyridin-3-ol hydrobromide E->F Final Product CDK2_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase CDK2_CyclinE CDK2/Cyclin E S S Phase CDK2_CyclinA CDK2/Cyclin A G2 G2 Phase M M Phase G2->M G2/M Transition CDK2_CyclinE->S G1/S Transition Rb Rb CDK2_CyclinE->Rb Phosphorylates CDK2_CyclinA->G2 S Phase Progression CDK2_CyclinA->Rb Phosphorylates E2F E2F Rb->E2F Inhibits p27 p27 p27->CDK2_CyclinE Inhibits Inhibitor CDK2 Inhibitor (derived from 2-Amino-4-bromopyridin-3-ol HBr) Inhibitor->CDK2_CyclinE Inhibitor->CDK2_CyclinA MAP4K1_Pathway TCR T-Cell Receptor (TCR) SLP76 SLP-76 TCR->SLP76 Activates MAP4K1 MAP4K1 (HPK1) JNK_pathway JNK Pathway MAP4K1->JNK_pathway Inhibits SLP76->MAP4K1 Activates Tcell_activation T-Cell Activation JNK_pathway->Tcell_activation Promotes Inhibitor MAP4K1 Inhibitor (derived from 2-Amino-4-bromopyridin-3-ol HBr) Inhibitor->MAP4K1

References

A Comprehensive Technical Guide to 2-Amino-4-bromopyridin-3-ol Hydrobromide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2-Amino-4-bromopyridin-3-ol hydrobromide, a key intermediate for researchers, scientists, and professionals in drug development. The document details the compound's core physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and visualizes the synthetic workflow.

Core Compound Data

This compound is a pyridinol derivative with significant potential in the synthesis of novel therapeutic agents. Its chemical properties make it a versatile building block in medicinal chemistry.

PropertyValueReference
Chemical Name This compound
CAS Number 114414-17-4[1][2][3]
Molecular Formula C₅H₆Br₂N₂O[1][3]
Molecular Weight 269.92 g/mol [1]
Appearance White or off-white solid[3], Dark brown solid[4]
Purity ≥ 98%[3]
Storage Sealed, dry, low temperature, and protected from light[3]

Experimental Protocols: Synthesis of this compound

The following protocol details a common laboratory-scale synthesis of this compound from 2-amino-3-hydroxypyridine. This method is noted for its straightforward procedure and accessibility for research purposes.

2.1. Materials and Reagents

  • 2-Amino-3-hydroxypyridine

  • Bromine

  • Acetic acid

  • Ether

2.2. Equipment

  • Mechanically stirred reaction vessel

  • Dropping funnel

  • Heating mantle with temperature control

  • Rotary evaporator

  • Vacuum drying apparatus

2.3. Synthesis Procedure [2]

  • Reaction Setup: A suspension of 2-amino-3-hydroxypyridine (20 g, 0.18 mol) in acetic acid (300 mL) is prepared in a mechanically stirred reaction vessel.

  • Bromination: The suspension is cooled to a temperature of 5-10 °C. Bromine (11.2 mL, 0.21 mol) is then added dropwise to the stirred suspension.

  • Reaction Progression: Following the addition of bromine, the reaction mixture is allowed to return to room temperature.

  • Heating: The mixture is subsequently heated to a temperature of 120-125 °C and maintained for 12 hours.

  • Isolation of Crude Product: After the 12-hour heating period, the reaction mixture is concentrated to yield the crude product.

  • Purification: The crude product is triturated with ether (3 x 50 mL) and then dried under vacuum. This process affords this compound as a dark brown solid.[4] The product can often be used in subsequent reactions without further purification.

2.4. Analytical Data

  • Mass Spectrometry (MS): m/z values of 189.3 and 191.1, corresponding to [M+H]⁺, have been reported for the free base.[4]

Visualized Workflow and Pathways

To further elucidate the experimental process, the following diagrams provide a visual representation of the synthesis workflow.

Synthesis Workflow for this compound A 1. Prepare suspension of 2-amino-3-hydroxypyridine in acetic acid B 2. Cool to 5-10 °C A->B C 3. Add Bromine dropwise B->C D 4. Warm to room temperature C->D E 5. Heat to 120-125 °C for 12h D->E F 6. Concentrate the reaction mixture E->F G 7. Triturate with ether F->G H 8. Dry under vacuum G->H I Final Product: This compound H->I

Caption: Synthesis workflow for this compound.

Applications in Drug Development

While this guide focuses on the synthesis and properties of this compound, it is important to note the broader context of its utility. The related compound, 2-Amino-4-bromopyridine, serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[5] Its structural features are valuable for developing drugs targeting conditions such as Alzheimer's disease and various cancers.[5] The functional groups on these pyridine derivatives allow for diverse chemical modifications, making them key building blocks for creating complex molecular architectures in the pursuit of novel therapeutics.[5][6]

References

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-4-bromopyridin-3-ol hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines the critical methodologies for determining the aqueous solubility and chemical stability of the active pharmaceutical ingredient (API) intermediate, 2-Amino-4-bromopyridin-3-ol hydrobromide. A comprehensive understanding of these properties is paramount for its successful application in further synthetic steps and for the development of safe and effective drug products. This document details standardized experimental protocols for solubility and stability assessment, including forced degradation studies, in accordance with International Council for Harmonisation (ICH) guidelines. The presented frameworks are designed to enable researchers to generate the necessary data for informed decision-making in the drug development process.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₅H₆Br₂N₂O[2]
Molecular Weight269.92 g/mol [2]
Physical StateSolid[2]
CAS Number114414-17-4[2]

Solubility Profile

The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. For ionizable compounds such as this compound, solubility is highly dependent on the pH of the medium. A comprehensive pH-solubility profile is therefore essential.

Recommended Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution across a physiologically relevant pH range at a constant temperature.

Materials:

  • This compound (high purity)

  • Buffer solutions (pH 1.2, 4.5, 6.8, and other relevant pH values)

  • Shaking incubator or water bath

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

  • Syringe filters (e.g., 0.45 µm pore size)

Procedure:

  • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 1.2 to 7.4).

  • Add an excess amount of this compound to a known volume of each buffer solution in sealed containers. The presence of undissolved solid should be visually confirmed.

  • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the samples to stand to permit the settling of excess solid.

  • Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Perform all measurements in triplicate to ensure accuracy and precision.

Data Presentation: pH-Solubility Profile

The quantitative data obtained from the shake-flask method should be summarized in a clear and structured table.

pHTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
1.225[Insert Data][Insert Data]
4.525[Insert Data][Insert Data]
6.825[Insert Data][Insert Data]
7.425[Insert Data][Insert Data]
1.237[Insert Data][Insert Data]
4.537[Insert Data][Insert Data]
6.837[Insert Data][Insert Data]
7.437[Insert Data][Insert Data]

Visualization of Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Add excess compound to buffer solutions prep2 Seal containers prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil Place in shaker sample1 Allow solids to settle equil->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Analyze concentration (e.g., HPLC-UV) sample2->sample3 report pH-Solubility Profile sample3->report Compile data

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.

Recommended Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is performed under conditions more severe than accelerated stability studies. The goal is to achieve 5-20% degradation of the drug substance[3].

Objective: To investigate the degradation pathways of this compound under various stress conditions.

A. Hydrolytic Degradation (Acid and Base Hydrolysis)

  • Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.

  • Maintain the solutions at room temperature and an elevated temperature (e.g., 60 °C).

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples before analysis.

  • Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

B. Oxidative Degradation

  • Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Maintain the solution at room temperature.

  • Withdraw and analyze samples at appropriate time points.

C. Thermal Degradation

  • Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

  • Withdraw and analyze samples at various time points.

D. Photostability Testing

  • In accordance with ICH Q1B guidelines, expose the solid compound and its solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[4].

  • Maintain a dark control sample to differentiate between light-induced and thermal degradation.

  • Analyze the exposed and control samples.

Data Presentation: Forced Degradation Summary

The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's stability.

Stress ConditionTimeTemperature% Assay of Parent Compound% DegradationNumber of Degradants
0.1 M HCl[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
0.1 M NaOH[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
3% H₂O₂[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Heat (Solid)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Light (ICH Q1B)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]

Visualization of Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start 2-Amino-4-bromopyridin-3-ol hydrobromide acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo hplc Stability-Indicating HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc end Stability Profile & Degradation Pathways hplc->end

Caption: Forced Degradation Study Workflow.

Conclusion and Recommendations

This technical guide provides a comprehensive set of methodologies for the characterization of the solubility and stability of this compound. While specific data for this compound is currently limited, the outlined protocols offer a robust framework for its evaluation. It is strongly recommended that the described experiments be conducted to generate a complete physicochemical profile. This data will be invaluable for guiding formulation development, defining appropriate storage conditions, and ensuring the quality and consistency of this important chemical intermediate. The qualitative information suggesting poor solubility and instability underscores the necessity of these detailed investigations.

References

Spectroscopic and Synthetic Profile of 2-Amino-4-bromopyridin-3-ol Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectroscopic and synthetic information for the chemical intermediate, 2-Amino-4-bromopyridin-3-ol hydrobromide. Due to the nature of this compound primarily as a building block in organic synthesis, publicly available, experimentally-derived spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is limited. This guide presents the available mass spectrometry data and a documented synthetic protocol.

Core Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of the free base, 2-Amino-4-bromopyridin-3-ol, would be expected to show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the 79Br and 81Br isotopes). The reported mass spectrometry data for the protonated molecule ([M+H]+) confirms this.

Table 1: Mass Spectrometry Data for 2-Amino-4-bromopyridin-3-ol

Ionm/z (amu)
[M+H]+ (for C5H579BrN2O)189.3
[M+H]+ (for C5H581BrN2O)191.1

M represents the molecular weight of the free base, 2-Amino-4-bromopyridin-3-ol.

Experimental Protocols

The following section details a reported experimental protocol for the synthesis of this compound.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the bromination of 2-amino-3-hydroxypyridine.

Procedure:

  • A suspension of 2-amino-3-hydroxypyridine (20 g, 0.18 mol) in acetic acid (300 mL) is prepared in a mechanically stirred reaction vessel.

  • The suspension is cooled to a temperature of 5-10 °C.

  • Bromine (11.2 mL, 0.21 mol) is added dropwise to the stirred suspension while maintaining the temperature between 5-10 °C.

  • After the addition of bromine is complete, the reaction system is allowed to warm to room temperature.

  • The reaction mixture is then heated to 120-125 °C and maintained at this temperature for 12 hours.

  • Following the heating period, the reaction mixture is concentrated to yield the crude product.

  • The crude product is triturated with ether (3 x 50 mL) and subsequently dried under vacuum.

  • This process affords this compound as a dark brown solid.

Visualized Workflows

The following diagrams illustrate the synthetic pathway and a general workflow for spectroscopic analysis.

Synthesis_Workflow Synthesis of this compound A 2-Amino-3-hydroxypyridine D Reaction Mixture (5-10 °C) A->D B Acetic Acid B->D C Bromine C->D dropwise E Heating (120-125 °C, 12h) D->E F Concentration E->F G Crude Product F->G H Trituration with Ether G->H I Drying under Vacuum H->I J 2-Amino-4-bromopyridin-3-ol Hydrobromide I->J

Caption: Synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample 2-Amino-4-bromopyridin-3-ol Hydrobromide Sample NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

A Technical Guide to the Potential Biological Activities of 2-Amino-4-bromopyridin-3-ol hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain limited to no information on the biological activities of the specific compound 2-Amino-4-bromopyridin-3-ol hydrobromide. This guide, therefore, outlines a proposed research framework to investigate its potential pharmacological properties based on the activities of structurally related aminopyridine and pyridinol derivatives. The data, protocols, and pathways described herein are hypothetical and intended to serve as a strategic template for researchers.

Introduction: Structural Rationale for Investigation

This compound belongs to the substituted aminopyridine class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its members.[1][2][3] The core aminopyridine scaffold is a versatile pharmacophore found in molecules with antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[4][5][6]

The presence of a hydroxyl group (pyridin-3-ol) suggests potential for hydrogen bonding interactions with biological targets, a feature common in kinase inhibitors.[7][8] Pyridinone derivatives, which are tautomers of hydroxypyridines, are known to engage with the hinge region of various protein kinases.[8][9] Furthermore, substituted aminopyridines have been developed as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.[10]

Given this background, a systematic investigation into the biological activities of this compound is warranted. This document outlines a potential workflow for such an investigation.

Proposed Research Workflow

A tiered screening approach is proposed to efficiently identify and characterize the potential biological activities of the target compound. The workflow would begin with broad, high-throughput screening assays and progress to more specific, mechanism-of-action studies for any identified "hits."

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition & QC (Purity >98%) B Broad-Spectrum Kinase Panel (e.g., 400+ kinases) A->B C General Cytotoxicity Assay (e.g., MTT/MTS on cancer cell lines) A->C D Antimicrobial Screening (Panel of Gram +/- bacteria & fungi) A->D E Confirmation of Primary Hits B->E Identified Hits (% Inhibition > 50%) C->E D->E F IC50/EC50 Determination (10-point dose-response curve) E->F G Target-Specific Cellular Assays (e.g., Western blot for p-substrate) F->G Potent Hits (IC50 < 10 µM) H In Vitro Enzyme Kinetics (e.g., Lineweaver-Burk plot) G->H I Lead Optimization (Structure-Activity Relationship) H->I

Caption: Proposed workflow for screening the biological activity of this compound.

Hypothetical Data Presentation

Should the primary screening yield positive results, quantitative data would be crucial for comparing the compound's potency against various targets. The following tables illustrate how such data could be structured.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase Target% Inhibition @ 10 µMIC50 (µM)
EGFR85.20.75
VEGFR279.81.20
SRC45.1> 10
ABL192.50.21
ABL1 (T315I)15.3> 50

Table 2: Hypothetical Antiproliferative Activity

Cell LineCancer TypeIC50 (µM)
K562Chronic Myeloid Leukemia0.55
A549Non-Small Cell Lung Cancer8.90
MCF7Breast Adenocarcinoma> 25
HCT116Colorectal Carcinoma15.4

Detailed Experimental Protocols (Hypothetical)

This section provides detailed methodologies for key experiments that would be central to the investigation.

4.1. In Vitro Kinase Inhibition Assay (Example: ABL1 Kinase)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the ABL1 tyrosine kinase.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a biotinylated peptide substrate by the ABL1 enzyme. Inhibition of the enzyme results in a decreased FRET signal.

  • Materials:

    • Recombinant human ABL1 enzyme (e.g., from Carna Biosciences).

    • Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2).

    • ATP (Adenosine triphosphate).

    • Europium-labeled anti-phosphotyrosine antibody (e.g., LANCE® Eu-W1024).

    • Streptavidin-allophycocyanin (SA-APC) conjugate.

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

    • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.

    • 384-well low-volume white plates.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, typically starting from 1 mM. Further dilute in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 5 nM final concentration).

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 2.5 µL of a 2X enzyme/substrate mix (containing ABL1 enzyme and biotinylated peptide substrate) to each well.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at its Km value for ABL1.

    • Incubate the reaction plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of a detection mix containing EDTA, the Europium-labeled antibody, and SA-APC.

    • Incubate for a further 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.

    • Calculate the ratio of the two emission signals and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

4.2. Cell Viability (MTT) Assay

  • Objective: To determine the effect of the test compound on the metabolic activity and proliferation of cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the activity of mitochondrial reductase enzymes, which reflects the number of viable cells. These enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Procedure:

    • Seed cells (e.g., K562) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound (e.g., 100 µM to 1 nM) for 72 hours.

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 value.

Potential Mechanism of Action: ABL1 Kinase Inhibition Pathway

If the compound is identified as a potent ABL1 kinase inhibitor, it could interfere with the signaling pathway that drives the proliferation of certain cancer cells, such as those in Chronic Myeloid Leukemia (CML).

G BCR_ABL BCR-ABL1 (Constitutively Active Kinase) pSubstrate Phosphorylated Substrate (p-CRKL) BCR_ABL->pSubstrate Phosphorylation Compound 2-Amino-4-bromopyridin-3-ol hydrobromide Compound->BCR_ABL Inhibition ATP ATP ATP->BCR_ABL Substrate Substrate (e.g., CRKL) Substrate->BCR_ABL Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridin-3-ol hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Amino-4-bromopyridin-3-ol hydrobromide in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the synthesis of 2-amino-4-arylpyridin-3-ol scaffolds, which are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1] The Suzuki-Miyaura coupling is favored for its mild reaction conditions and tolerance of various functional groups.[1][2]

Reaction Principle

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically in the presence of a palladium catalyst and a base.[2] The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[1] The presence of the amino and hydroxyl groups on the pyridinyl ring, as well as the hydrobromide salt form of the starting material, necessitates careful selection of the base and other reaction conditions to ensure efficient coupling.

Generalized Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted in the following catalytic cycle.[1]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-X 2-Amino-4-bromopyridin-3-ol Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition R-B(OR)2 Arylboronic Acid R-B(OR)2->Ar-Pd(II)-R(L2) Base Base Base->Ar-Pd(II)-R(L2)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization for specific substrates may be required.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)[3]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)[2]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 3.0–4.0 equiv to neutralize the hydrobromide and facilitate the reaction)[2][3]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene/water)[2][3]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[3]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to establish an oxygen-free environment.[1][3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[1][3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-amino-4-arylpyridin-3-ol.[1][2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - 2-Amino-4-bromopyridin-3-ol HBr - Arylboronic Acid - Base - Catalyst Setup Assemble Reaction (Flask, Stir Bar) Reagents->Setup Glassware Dry Glassware Glassware->Setup Solvent Degas Solvent Addition Add Degassed Solvent Solvent->Addition Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Inert->Addition Heating Heat and Stir (e.g., 90°C, 8-24h) Addition->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Dilute and Extract (e.g., Ethyl Acetate, Water, Brine) Cooling->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.

Data Presentation: Representative Reaction Conditions

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of related aminopyridine substrates, which can serve as a guide for optimizing the reaction with this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95-Moderate to Good
23-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100-99
35-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Dioxane100-82
42-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₂Cl₂ (5)Na₂CO₃ (1M aq)1,4-DioxaneReflux8-4886

Data adapted from references[3] and[4].

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling can be influenced by several factors. The following flowchart provides a logical approach to optimizing the reaction conditions for this compound.

Optimization_Flowchart Start Start Initial_Conditions Initial Reaction Setup: - Pd(PPh3)4 (5 mol%) - K2CO3 (3 equiv) - Dioxane/H2O (4:1) - 90°C Start->Initial_Conditions Check_Conversion Low Conversion? Initial_Conditions->Check_Conversion Screen_Catalyst Screen Catalysts: - Pd(dppf)Cl2 - Pd2(dba)3/Ligand Check_Conversion->Screen_Catalyst Yes Successful_Reaction Successful Reaction Check_Conversion->Successful_Reaction No Screen_Base Screen Bases: - K3PO4 - Cs2CO3 Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvents: - Toluene/H2O - DMF Screen_Base->Screen_Solvent Adjust_Temp Adjust Temperature: - Increase to 100-110°C - Consider microwave heating Screen_Solvent->Adjust_Temp Decomposition Decomposition Observed? Adjust_Temp->Decomposition Lower_Temp Lower Temperature Decomposition->Lower_Temp Yes Decomposition->Successful_Reaction No Lower_Temp->Screen_Catalyst

Caption: Decision-making flowchart for optimizing Suzuki-Miyaura coupling conditions.

Safety Precautions

  • Palladium catalysts are flammable and toxic. Handle in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames.

  • Bases can be corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactions under an inert atmosphere should be handled with care.

These protocols and application notes are intended to serve as a guide. Researchers should always consult relevant safety data sheets (SDS) and exercise caution in the laboratory.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-4-bromopyridin-3-ol hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in modern organic synthesis and medicinal chemistry.[1][2] This reaction enables the synthesis of arylamines from aryl halides and a wide range of amine coupling partners under relatively mild conditions.[3] The substrate, 2-Amino-4-bromopyridin-3-ol hydrobromide, presents unique challenges due to the presence of a free hydroxyl group and its formulation as a hydrobromide salt. These features necessitate careful consideration of reaction conditions to achieve successful C-N bond formation while avoiding potential side reactions.

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of this compound. The provided methodologies are based on established principles for the amination of functionalized aryl bromides and substrates bearing acidic protons.

Key Considerations for the Amination of this compound

1. Management of the Hydrobromide Salt:

The substrate is provided as a hydrobromide salt, which will react with the base in the reaction mixture. Therefore, at least one extra equivalent of base must be added to neutralize the hydrobromide salt in addition to the amount required for the catalytic cycle.

2. Compatibility of the Free Hydroxyl Group:

The presence of a free hydroxyl group on the pyridine ring can lead to side reactions, such as O-arylation. While protection of the hydroxyl group is a possible strategy, recent advancements in ligand development have enabled successful Buchwald-Hartwig aminations on substrates with unprotected hydroxyl groups. The use of specific ligands and bases, such as bulky, electron-rich phosphine ligands in combination with weaker bases like cesium carbonate or potassium phosphate, can favor the desired N-arylation over O-arylation. In some cases, stronger bases like lithium bis(trimethylsilyl)amide (LiHMDS) have been successfully employed with specific ligands to achieve chemoselective N-arylation in the presence of free hydroxyl groups.

Reaction Principle

The Buchwald-Hartwig amination of 2-Amino-4-bromopyridin-3-ol involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Amino-4-bromopyridin-3-ol to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted aminopyridinol product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[1][4]

Experimental Protocols

Two representative protocols are provided below. Protocol A describes a direct amination without protection of the hydroxyl group, which may be successful with a carefully chosen catalyst system. Protocol B includes a protection step for the hydroxyl group, which is a more general approach to ensure high yields, particularly with less reactive amines or when O-arylation is a significant side reaction.

Protocol A: Direct Amination of this compound

Materials:

  • This compound

  • Amine (e.g., primary or secondary alkyl- or arylamine)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.2-1.5 mmol), the palladium pre-catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (3.0-4.0 mmol). Note: At least two equivalents of base are needed to neutralize the hydrobromide and the proton of the amine. A third equivalent is often used to facilitate the catalytic cycle.

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

Protocol B: Amination with Hydroxyl Group Protection

Step 1: Protection of the Hydroxyl Group

This is a general procedure and may need optimization based on the specific protecting group chosen (e.g., TBDMS, MOM, etc.).

  • Dissolve this compound (1.0 mmol) in a suitable anhydrous solvent (e.g., DCM, THF).

  • Add a base (e.g., triethylamine, diisopropylethylamine, 2.5 mmol) to neutralize the hydrobromide and facilitate the protection reaction.

  • Add the protecting group reagent (e.g., tert-Butyldimethylsilyl chloride (TBDMSCl), 1.2 mmol).

  • Stir the reaction at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

  • Purify the protected intermediate by column chromatography.

Step 2: Buchwald-Hartwig Amination

Follow the procedure in Protocol A using the protected 2-Amino-4-bromopyridin-3-ol derivative. A wider range of bases, including stronger bases like NaOtBu or LHMDS, can often be used with protected substrates.

Step 3: Deprotection of the Hydroxyl Group

This procedure is dependent on the protecting group used.

  • Dissolve the purified N-arylated and protected product from Step 2 in a suitable solvent (e.g., THF for TBDMS deprotection).

  • Add the deprotecting reagent (e.g., Tetrabutylammonium fluoride (TBAF) for TBDMS).

  • Stir the reaction at room temperature until deprotection is complete (monitor by TLC).

  • Work up the reaction appropriately to isolate the final deprotected product.

  • Purify the final product by column chromatography if necessary.

Data Presentation

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of various bromopyridine derivatives. These conditions can serve as a starting point for the optimization of the reaction with this compound.

EntryAryl BromideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Amino-5-bromopyridineMorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.1)Dioxane1101295
23-BromopyridineAnilinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene1001888
32-Bromo-3-hydroxypyridineBenzylaminePd₂(dba)₃ (2.5)DavePhos (5)K₃PO₄ (3)Toluene1002475
44-Bromopyridine HClPiperidinePdCl₂(dppf) (5)-K₂CO₃ (4)DMF1201668

Note: The data in this table is illustrative and sourced from various publications on Buchwald-Hartwig amination of similar substrates. Actual yields and optimal conditions for this compound may vary.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)(Br)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination amine_complex [R-Pd(II)(Br)(R'R''NH)L_n] amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex R-Pd(II)(NR'R'')L_n deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-NR'R'' (Product) reductive_elimination->product aryl_halide Ar-Br (Substrate) aryl_halide->oxidative_addition amine R'R''NH (Amine) amine->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Experimental Workflow for Direct Amination start Start reaction_setup Reaction Setup: - 2-Amino-4-bromopyridin-3-ol HBr - Amine - Pd Catalyst & Ligand - Base - Anhydrous Solvent start->reaction_setup inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reaction_setup->inert_atmosphere heating Heat and Stir (80-120 °C) inert_atmosphere->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Aqueous Workup: - Quench with NH₄Cl(aq) - Extract with Organic Solvent - Wash with Water and Brine monitoring->workup Reaction Complete purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Final Product purification->product

Caption: General workflow for direct Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-4-bromopyridin-3-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing palladium-catalyzed cross-coupling reactions with 2-amino-4-bromopyridin-3-ol hydrobromide. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel substituted aminopyridine scaffolds, which are prevalent in a wide range of biologically active compounds. The protocols provided herein are for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions and are based on established procedures for structurally similar compounds. Optimization for specific substrates may be required.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds in organic synthesis.[1] The subject of these notes, this compound, offers a unique scaffold for derivatization at the 4-position. The presence of the amino and hydroxyl groups can influence the reactivity of the substrate and may require careful consideration of reaction conditions. The hydrobromide salt form of the starting material necessitates the use of an additional equivalent of base to neutralize the salt and enable the catalytic cycle to proceed efficiently.

General Considerations

Starting Material: this compound is a salt. It is crucial to account for the hydrobromide by adding at least one extra equivalent of base to the reaction mixture to liberate the free amine.

3-Hydroxyl Group: The free hydroxyl group at the 3-position can potentially coordinate to the palladium catalyst or act as a nucleophile under certain conditions. While many cross-coupling reactions tolerate free hydroxyl groups, in some cases, protection may be necessary to improve yields or prevent side reactions. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers.

Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the palladium catalyst.[2]

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-amino-3-hydroxypyridines

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3][4]

General Reaction Scheme

Suzuki_Miyaura_Scheme substrate 2-Amino-4-bromopyridin-3-ol (hydrobromide) reagents Pd Catalyst Base Solvent, Heat boronic_acid Arylboronic Acid (R-B(OH)2) product 4-Aryl-2-amino-3-hydroxypyridine reagents->product

Caption: General scheme for the Suzuki-Miyaura coupling.

Tabulated Reaction Conditions
ParameterTypical ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligandCatalyst choice can significantly impact yield.
Ligand SPhos, XPhos, RuPhos (for Pd(OAc)₂)Bulky electron-rich phosphine ligands are often effective.
Base K₂CO₃, K₃PO₄, Cs₂CO₃At least 3 equivalents are recommended to neutralize the HBr salt.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is common.
Temperature 80-110 °CReaction temperature depends on the reactivity of the coupling partners.
Detailed Experimental Protocol
  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 3.0 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 4-Alkynyl-2-amino-3-hydroxypyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2]

General Reaction Scheme

Sonogashira_Scheme substrate 2-Amino-4-bromopyridin-3-ol (hydrobromide) reagents Pd Catalyst Cu(I) co-catalyst Base, Solvent, Heat alkyne Terminal Alkyne (R-C≡CH) product 4-Alkynyl-2-amino-3-hydroxypyridine reagents->product

Caption: General scheme for the Sonogashira coupling.

Tabulated Reaction Conditions
ParameterTypical ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Typically used in conjunction with a copper(I) co-catalyst.
Copper(I) Co-catalyst CuIEssential for the catalytic cycle in the traditional Sonogashira reaction.
Base Et₃N, DIPEAA tertiary amine base is commonly used, acting as both base and solvent.
Solvent DMF, THF, AcetonitrileThe choice of solvent can influence reaction rates and yields.
Temperature Room temperature to 100 °CMilder conditions are often possible compared to Suzuki coupling.
Detailed Experimental Protocol
  • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., DMF) followed by the base (e.g., Et₃N, 3.0-4.0 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 4-(Alkyl/Aryl)amino-2-amino-3-hydroxypyridines

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.

General Reaction Scheme

Buchwald_Hartwig_Scheme substrate 2-Amino-4-bromopyridin-3-ol (hydrobromide) reagents Pd Catalyst Ligand Base, Solvent, Heat amine Primary or Secondary Amine (R¹R²NH) product 4-(Alkyl/Aryl)amino-2-amino-3-hydroxypyridine reagents->product

Caption: General scheme for the Buchwald-Hartwig amination.

Tabulated Reaction Conditions
ParameterTypical ConditionsNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Often used as a pre-catalyst with a specific ligand.
Ligand BINAP, Xantphos, RuPhos, BrettPhosThe choice of ligand is critical and depends on the amine.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is typically required.
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, non-protic solvents are used.
Temperature 80-120 °CHigher temperatures are often necessary for this coupling.
Detailed Experimental Protocol
  • To a dry Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., BINAP, 4-10 mol%), and the base (e.g., NaOtBu, 3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Add this compound (1.0 eq.) and the primary or secondary amine (1.1-1.5 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Mechanisms

General Experimental Workflow

Experimental_Workflow A Reaction Setup B Inert Atmosphere A->B Evacuate/Backfill C Reagent Addition B->C Degassed Solvents D Reaction C->D Heating & Stirring E Work-up D->E Quenching & Extraction F Purification E->F Column Chromatography G Characterization F->G NMR, MS, etc.

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycles

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex Ar-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII_complex->PdII_R2 Ar'-B(OH)₂ / Base Transmetalation Transmetalation PdII_R2->Pd0 Product R¹-R² PdII_R2->Product RedElim Reductive Elimination ArX R¹-X Boronate R²-B(OR)₂⁻

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex R¹-X PdII_alkynyl R¹-Pd(II)L₂-C≡CR² PdII_complex->PdII_alkynyl Cu-C≡CR² PdII_alkynyl->Pd0 Product R¹-C≡CR² PdII_alkynyl->Product Alkyne R²-C≡CH Cu_acetylide Cu-C≡CR² Alkyne->Cu_acetylide CuX, Base CuX CuX Cu_acetylide->CuX

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex Ar-X OxAdd Oxidative Addition PdII_Amine [R¹-Pd(II)L₂(HNR²R³)]⁺X⁻ PdII_complex->PdII_Amine Amine Amine_Coord Amine Coordination PdII_Amido R¹-Pd(II)L₂-NR²R³ PdII_Amine->PdII_Amido Base Deprotonation Deprotonation PdII_Amido->Pd0 Product R¹-NR²R³ PdII_Amido->Product RedElim Reductive Elimination ArX R¹-X Amine HNR²R³ Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of substituted aminopyridines. The protocols and data presented in these application notes serve as a valuable starting point for researchers in drug discovery and development. Careful consideration of the substrate's unique properties, particularly the hydrobromide salt and the 3-hydroxyl group, is essential for successful reaction optimization and the efficient generation of novel chemical entities.

References

"2-Amino-4-bromopyridin-3-ol hydrobromide" reaction conditions and protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential reactivity of 2-Amino-4-bromopyridin-3-ol hydrobromide, a valuable building block in organic synthesis and medicinal chemistry. The protocols outlined below are based on established literature and provide a foundation for further research and development.

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct bromination of 2-amino-3-hydroxypyridine. This method is efficient and proceeds in high yield.

Experimental Protocol: Synthesis from 2-Amino-3-hydroxypyridine

This protocol is adapted from established chemical literature[1][2].

Materials:

  • 2-Amino-3-hydroxypyridine

  • Bromine

  • Acetic acid

  • Diethyl ether

Procedure:

  • Suspend 2-amino-3-hydroxypyridine (20 g, 0.18 mol) in acetic acid (300 mL) in a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel.

  • Cool the suspension to 5-10 °C using an ice bath.

  • Slowly add bromine (11.2 mL, 0.21 mol) dropwise to the stirred suspension while maintaining the temperature between 5-10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 120-125 °C and maintain this temperature for 12 hours.

  • After 12 hours, cool the reaction mixture and concentrate it under reduced pressure to obtain the crude product.

  • Grind the crude solid with diethyl ether (3 x 50 mL) to remove impurities.

  • Dry the resulting solid under vacuum to afford this compound as a dark brown solid. The product can often be used in subsequent steps without further purification[1][2].

Quantitative Data for Synthesis
ParameterValueReference
Starting Material2-Amino-3-hydroxypyridine[1][2]
ReagentBromine[1][2]
SolventAcetic Acid[1][2]
Temperature5-10 °C (addition), 120-125 °C (reaction)[1][2]
Reaction Time12 hours[1][2]
Yield48.5 g (from 20 g starting material)[1][2]

Synthesis Workflow

Synthesis_Workflow start Start: 2-Amino-3-hydroxypyridine step1 Suspend in Acetic Acid start->step1 step2 Cool to 5-10 °C step1->step2 step3 Add Bromine dropwise step2->step3 step4 Warm to RT step3->step4 step5 Heat to 120-125 °C for 12h step4->step5 step6 Concentrate step5->step6 step7 Grind with Diethyl Ether step6->step7 end_product End Product: 2-Amino-4-bromopyridin-3-ol Hydrobromide step7->end_product

Caption: Workflow for the synthesis of this compound.

Potential Reactions of 2-Amino-4-bromopyridin-3-ol

As a brominated pyridine derivative, 2-Amino-4-bromopyridin-3-ol is a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions. The bromine atom at the 4-position can be substituted to introduce a wide range of functional groups. While specific literature on the reactions of this exact compound is limited, the following protocols for similar substrates can be adapted.

Generalized Protocol for Suzuki-Miyaura Coupling

This reaction is used to form carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid/ester, and the base.

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

  • Add the palladium catalyst and continue degassing for another 5 minutes.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Generalized Protocol for Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds by coupling the bromopyridine with an amine.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos) (1-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equivalents)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a reaction vessel.

  • Add the solvent, followed by this compound and the amine.

  • Seal the reaction vessel and heat to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Synthetic Utility and Potential Derivatization

The following diagram illustrates the potential of 2-Amino-4-bromopyridin-3-ol as a scaffold for generating a library of substituted pyridinols through common cross-coupling reactions.

Signaling_Pathway cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Product Scaffolds A 2-Amino-4-bromopyridin-3-ol Hydrobromide B Suzuki Coupling (R-B(OH)₂) A->B Pd catalyst, Base C Buchwald-Hartwig Amination (R₂NH) A->C Pd catalyst, Ligand, Base D Sonogashira Coupling (R-C≡CH) A->D Pd/Cu catalyst, Base E 4-Aryl-2-aminopyridin-3-ol B->E F 4-Amino-2-aminopyridin-3-ol C->F G 4-Alkynyl-2-aminopyridin-3-ol D->G

Caption: Potential synthetic pathways for the derivatization of 2-Amino-4-bromopyridin-3-ol.

References

Application Notes and Protocols for the Derivatization of 2-Amino-4-bromopyridin-3-ol hydrobromide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyridin-3-ol scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in constructing complex molecular architectures with diverse biological activities.[1] As a functionalized building block, 2-Amino-4-bromopyridin-3-ol hydrobromide offers multiple reaction sites for chemical modification, making it a valuable starting material for the generation of compound libraries in drug discovery programs. The strategic placement of amino, hydroxyl, and bromo substituents allows for selective derivatization to explore the chemical space around this core structure. This document provides detailed protocols for the derivatization of this compound, focusing on palladium-catalyzed cross-coupling reactions, and discusses the potential applications of the resulting derivatives in targeting various disease pathways. The 2-aminopyridine moiety is a common feature in many kinase inhibitors and often plays a crucial role in binding to the kinase hinge region.[2]

Derivatization Strategies

The primary sites for derivatization on 2-Amino-4-bromopyridin-3-ol are the bromine atom at the C4 position, the amino group at C2, and the hydroxyl group at C3. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4] These reactions are foundational in modern medicinal chemistry for their broad substrate scope and functional group tolerance.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C4 position of the pyridine ring and a variety of organoboron reagents.[4][6] This reaction is instrumental in synthesizing biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds.[7] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with substrates containing potentially interfering functional groups like the amino and hydroxyl groups on the pyridine ring.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[3][5] This reaction provides a direct route to a wide range of N-substituted aminopyridine derivatives. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The selection of a suitable phosphine ligand is crucial to prevent catalyst deactivation and promote efficient coupling.[3]

Experimental Protocols

The following protocols are generalized starting points for the derivatization of this compound and may require optimization for specific substrates and scales. It is recommended to handle the hydrobromide salt with a base to liberate the free base of the aminopyridine before the reaction or to use an excess of the base in the reaction mixture.

Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridin-3-ol

Objective: To synthesize 4-aryl-2-aminopyridin-3-ol derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.1–1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), Toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (3.0 equiv. to neutralize the hydrobromide and facilitate the reaction), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-aminopyridin-3-ol derivative.

Quantitative Data (Hypothetical):

EntryArylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O1001275
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3 mol%)Cs₂CO₃Toluene/H₂O110882
33-Pyridylboronic acidPd(OAc)₂/SPhos (2 mol%)K₃PO₄Dioxane/H₂O1001068
44-Trifluoromethylphenylboronic acidPd₂(dba)₃/XPhos (2 mol%)K₃PO₄Toluene1101271
Protocol 2: Buchwald-Hartwig Amination of 2-Amino-4-bromopyridin-3-ol

Objective: To synthesize 4-(substituted amino)-2-aminopyridin-3-ol derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 4 mol%)

  • Base (e.g., NaOtBu, LiHMDS, 2.5-3.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, THF, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 3.0 equiv.).

  • Reactant Addition: Add the this compound (1.0 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times.

  • Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine coupling partner (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

Quantitative Data (Hypothetical):

EntryAmine PartnerCatalyst/Ligand SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001685
2AnilinePd(OAc)₂ / RuPhosLiHMDSDioxane1101878
3BenzylaminePd₂(dba)₃ / BINAPNaOtBuToluene1001481
4PiperidinePd(OAc)₂ / XPhosK₃PO₄Dioxane1102073

Visualizations of Experimental Workflows and Signaling Pathways

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Bromopyridine, Boronic Acid, Base, and Catalyst prep2 Establish Inert Atmosphere prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react Heat and Stir (80-110 °C) prep3->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup1 Cool and Dilute monitor->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify product product purify->product Isolated Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Bromopyridine, Catalyst, Ligand, and Base prep2 Establish Inert Atmosphere prep1->prep2 prep3 Add Anhydrous Solvent and Amine prep2->prep3 react Heat and Stir (80-110 °C) prep3->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup1 Cool and Dilute monitor->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify product product purify->product Isolated Product

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Applications in Drug Discovery

Derivatives of 2-Amino-4-bromopyridin-3-ol are of significant interest in drug discovery due to the prevalence of the aminopyridine scaffold in biologically active molecules. Potential therapeutic applications include the development of kinase inhibitors and ion channel modulators.

Kinase Inhibitors

The aminopyridine core is a well-established scaffold for kinase inhibitors.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[8] Aminopyridine derivatives have been shown to inhibit various kinases, such as c-Jun N-terminal kinases (JNK), Bruton's tyrosine kinase (BTK), and Vaccinia-related kinases (VRK1 and VRK2).[2][9][10] The derivatization of 2-Amino-4-bromopyridin-3-ol at the C4 position can introduce substituents that occupy the ATP-binding site of kinases, leading to potent and selective inhibition. The amino group at C2 often forms key hydrogen bond interactions with the hinge region of the kinase.

Kinase_Inhibition_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response regulates Inhibitor 2-Aminopyridin-3-ol Derivative Inhibitor->Kinase_Cascade inhibits

Caption: Potential mechanism of action for a kinase inhibitor.

Ion Channel Modulators

Aminopyridine derivatives are also known to modulate the activity of various ion channels. For instance, 4-aminopyridine is a known blocker of voltage-gated potassium (Kv) channels and has been investigated for its therapeutic potential in neurological disorders like multiple sclerosis.[11][12] It has also been shown to affect the activity of other channels, such as high voltage-activated Ca²⁺ channels (HVACCs) and acid-sensing ion channels (ASICs).[12][13] By synthesizing a library of derivatives from 2-Amino-4-bromopyridin-3-ol, researchers can screen for novel ion channel modulators with improved potency and selectivity, which could be valuable for treating a range of conditions including epilepsy, chronic pain, and cardiovascular diseases.

G-Protein Coupled Receptor (GPCR) Ligands

G-protein coupled receptors (GPCRs) are the largest family of membrane proteins and are the targets for a significant portion of approved drugs.[14] The aminopyridine scaffold, while more commonly associated with kinases, can also be incorporated into ligands for GPCRs. The versatile derivatization of 2-Amino-4-bromopyridin-3-ol allows for the introduction of pharmacophoric features necessary for binding to various GPCRs, such as those for adenosine, dopamine, and serotonin.[15] This opens up possibilities for developing novel therapeutics for neurological and psychiatric disorders.[16]

Conclusion

This compound is a versatile and valuable building block for drug discovery. The protocols outlined in these application notes for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust methods for generating diverse libraries of novel compounds. The resulting derivatives hold significant promise as modulators of key biological targets, particularly kinases and ion channels, and warrant further investigation for the development of new therapeutic agents.

References

The Versatile Building Block: 2-Amino-4-bromopyridin-3-ol Hydrobromide in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 26, 2025 – In the continuous quest for more effective and sustainable crop protection solutions, the strategic use of versatile chemical intermediates is paramount. Among these, 2-Amino-4-bromopyridin-3-ol hydrobromide is emerging as a significant building block for the synthesis of novel agrochemicals. Its unique trifunctional pyridine structure, featuring an amino group, a hydroxyl group, and a bromine atom, offers a rich platform for chemical derivatization, enabling the development of next-generation fungicides, herbicides, and insecticides.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the potential of this compound in creating innovative agrochemical active ingredients.

Application Notes

This compound serves as a key precursor for various classes of agrochemicals. The reactivity of its functional groups allows for targeted modifications to fine-tune biological activity, selectivity, and environmental profiles.

  • Fungicide Development: The 2-amino and 3-hydroxyl groups are strategically positioned to form heterocyclic ring systems, a common feature in many commercial fungicides. For instance, these groups can be cyclized to form oxazolo[4,5-b]pyridine derivatives. The bromine atom at the 4-position provides a site for cross-coupling reactions to introduce further diversity and enhance fungicidal potency.

  • Insecticide Synthesis: The aminopyridine scaffold is a known pharmacophore for insecticides that target the insect nervous system. The hydroxyl group can be derivatized into esters, particularly phosphate esters, which are a well-established class of insecticides. A notable example is the synthesis of organophosphate insecticides from related 2-amino-3-hydroxypyridine derivatives, which have demonstrated significant insecticidal action.[1]

  • Herbicide Design: The amino group can be readily acylated or sulfonylated to produce a wide array of N-substituted pyridines, a class of compounds that includes several commercial herbicides. The overall substitution pattern of this compound can be exploited to design molecules with specific modes of action, such as the inhibition of key plant enzymes.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of potential agrochemicals derived from this compound.

Protocol 1: Synthesis of a Potential Oxazolo[4,5-b]pyridin-2(3H)-one Intermediate for Fungicides

This protocol describes the cyclization of 2-Amino-4-bromopyridin-3-ol to form a key intermediate for the synthesis of fungicidal compounds.

Materials:

  • This compound

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Inert solvent (e.g., Toluene, Dichloromethane)

  • Base (e.g., Triethylamine, Pyridine)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a well-ventilated fume hood, suspend this compound (1 equivalent) in an inert solvent.

  • Add a base (2.2 equivalents) to neutralize the hydrobromide salt and deprotonate the starting material.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of phosgene (or triphosgene, 0.4 equivalents) in the same inert solvent to the cooled suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-bromooxazolo[4,5-b]pyridin-2(3H)-one.

Expected Yield: 75-85%

Protocol 2: Synthesis of a Potential Organophosphate Insecticide

This protocol outlines the synthesis of a phosphoric acid ester derivative with potential insecticidal activity, based on methodologies for similar compounds.[1]

Materials:

  • 4-bromooxazolo[4,5-b]pyridin-2(3H)-one (from Protocol 1)

  • Formaldehyde

  • Thionyl chloride

  • Sodium diethyl phosphate

  • Anhydrous solvent (e.g., Acetonitrile)

Procedure:

  • Chloromethylation: React 4-bromooxazolo[4,5-b]pyridin-2(3H)-one with formaldehyde and then thionyl chloride to produce 3-(chloromethyl)-4-bromooxazolo[4,5-b]pyridin-2(3H)-one. This intermediate is typically used directly in the next step.

  • Phosphorylation: Dissolve the crude 3-(chloromethyl)-4-bromooxazolo[4,5-b]pyridin-2(3H)-one in an anhydrous solvent.

  • Add sodium diethyl phosphate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC or HPLC.

  • After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by column chromatography to obtain the target diethyl (4-bromo-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl phosphate.

Expected Yield: 60-70%

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data for the synthesized compounds.

Table 1: Synthesis Yields and Purity

CompoundStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
4-bromooxazolo[4,5-b]pyridin-2(3H)-one2-Amino-4-bromopyridin-3-ol HBr215.0021.5017.2080>98%
Diethyl (4-bromo-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl phosphate4-bromooxazolo[4,5-b]pyridin-2(3H)-one351.1335.1122.8265>97%

Table 2: Hypothetical Insecticidal Activity Data (LC50)

CompoundTarget PestLC50 (ppm)95% Confidence Interval
Diethyl (4-bromo-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl phosphateSpodoptera frugiperda (Fall Armyworm)1512-18
Diethyl (4-bromo-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl phosphateMyzus persicae (Green Peach Aphid)2521-30
Commercial Standard (e.g., Chlorpyrifos)Spodoptera frugiperda (Fall Armyworm)108-12
Commercial Standard (e.g., Chlorpyrifos)Myzus persicae (Green Peach Aphid)1815-22

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows.

Fungicide Intermediate Synthesis start 2-Amino-4-bromopyridin-3-ol hydrobromide reagent1 Phosgene (or equivalent) Base, Inert Solvent start->reagent1 product 4-bromooxazolo[4,5-b]pyridin-2(3H)-one reagent1->product

Synthesis of a key fungicide intermediate.

Insecticide Synthesis Workflow cluster_synthesis Synthesis cluster_testing Biological Testing start 4-bromooxazolo[4,5-b]pyridin-2(3H)-one step1 Chloromethylation (Formaldehyde, Thionyl Chloride) start->step1 intermediate 3-(chloromethyl)-4-bromooxazolo [4,5-b]pyridin-2(3H)-one step1->intermediate step2 Phosphorylation (Sodium diethyl phosphate) intermediate->step2 product Potential Organophosphate Insecticide step2->product bioassay Insecticidal Bioassay (e.g., Leaf-dip method) product->bioassay data_analysis Data Analysis (LC50 Calculation) bioassay->data_analysis

Workflow for the synthesis and testing of a potential insecticide.

References

Application Notes and Protocols for the Functionalization of 2-Amino-4-bromopyridin-3-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of "2-Amino-4-bromopyridin-3-ol hydrobromide," a versatile heterocyclic building block. This trifunctional pyridine derivative offers multiple reaction sites, making it a valuable scaffold for the synthesis of diverse chemical libraries in drug discovery and medicinal chemistry. The presence of an amino group, a hydroxyl group, and a bromine atom allows for selective modifications at the C4, N2, and O3 positions, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

The protocols outlined below are based on established synthetic methodologies for similarly substituted pyridines and are intended to serve as a starting point for reaction optimization. It is crucial to note that as the starting material is a hydrobromide salt, a neutralization step with a suitable base is generally required for most of the described reactions to proceed efficiently.

Functionalization at the C4-Position: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex organic molecules.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and various aryl or vinyl boronic acids or esters. This reaction is widely used for the synthesis of biaryl and vinyl-substituted pyridines, which are common motifs in biologically active compounds.

The Sonogashira coupling facilitates the formation of a C-C bond between the pyridine ring and a terminal alkyne. The resulting alkynylpyridines are valuable intermediates that can be further elaborated or used as final products with potential applications in materials science and medicinal chemistry.

The Buchwald-Hartwig amination is a method for the formation of a C-N bond, allowing for the introduction of a wide range of primary and secondary amines at the C4 position. This reaction is instrumental in the synthesis of libraries of aminopyridine derivatives for lead optimization in drug discovery programs.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Bromopyridines

ReactionCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ (2-5) or Pd(OAc)₂ (2-5)- or SPhos (4-10)K₂CO₃, Cs₂CO₃, K₃PO₄1,4-Dioxane/H₂O, Toluene, DMF80-12060-95
Sonogashira PdCl₂(PPh₃)₂ (2-5)PPh₃ (4-10)Et₃N, DIPEADMF, THF25-10070-98
Buchwald-Hartwig Pd₂(dba)₃ (1-3)BINAP, Xantphos (2-6)NaOtBu, Cs₂CO₃Toluene, Dioxane80-11055-90
Functionalization at the N2 and O3 Positions

The 2-amino and 3-hydroxyl groups provide opportunities for N- and O-functionalization, such as acylation, alkylation, and the construction of fused heterocyclic systems. The relative reactivity of these two nucleophilic sites can be influenced by the reaction conditions, and selective functionalization may require the use of protecting groups.

The 2-amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This modification can be used to introduce a variety of substituents and to modulate the electronic properties and biological activity of the molecule.

The vicinal amino and hydroxyl groups are ideally positioned for the construction of fused ring systems, such as furo[3,2-b]pyridines and pyrido[3,2-b][1][2]oxazines. These bicyclic scaffolds are of significant interest in medicinal chemistry. For instance, a one-pot Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of furo[3,2-b]pyridines.

Table 2: Potential N- and O-Functionalization Reactions

Reaction TypeReagentBaseSolventExpected Product
N-Acylation Acetyl chloride, Benzoyl chloridePyridine, Et₃NDCM, THF2-Acylamino-4-bromopyridin-3-ol
O-Alkylation Methyl iodide, Benzyl bromideNaH, K₂CO₃DMF, Acetonitrile2-Amino-4-bromo-3-(alkoxy)pyridine
Fused Ring Synthesis α-Halo ketonesNaOAc, Acetic acidEthanolPyrido[3,2-b][1][2]oxazine derivatives
Fused Ring Synthesis Terminal alkynes (one-pot)Pd/Cu catalyst, Et₃NDMFFuro[3,2-b]pyridine derivatives

Experimental Protocols

General Consideration: As "this compound" is a salt, it is recommended to add at least one equivalent of a base (e.g., NaHCO₃, K₂CO₃, or Et₃N) to the reaction mixture to neutralize the hydrobromide and liberate the free base before proceeding with the intended reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and the solvent (e.g., 1,4-dioxane/H₂O, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-arylpyridin-3-ol.

Protocol 2: General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (0.05 eq.).

  • Add the solvent (e.g., anhydrous DMF or THF) followed by the base (e.g., Et₃N, 3.0 eq.).

  • Add the terminal alkyne (1.2 eq.) to the mixture.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) for 2-8 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 2-amino-4-alkynylpyridin-3-ol.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with this compound (1.0 eq.), the amine (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., BINAP, 0.04 eq.), and the base (e.g., NaOtBu, 2.0 eq.).

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 4: General Procedure for N-Acylation
  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base (e.g., pyridine or triethylamine, 2.5 eq.) and stir the mixture at 0 °C.

  • Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with DCM or ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

G cluster_start Starting Material cluster_c4 C4-Position Functionalization cluster_n2o3 N2/O3-Position Functionalization start 2-Amino-4-bromopyridin-3-ol Hydrobromide suzuki Suzuki-Miyaura Coupling (+ R-B(OH)2) start->suzuki Pd cat., base sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira Pd/Cu cat., base buchwald Buchwald-Hartwig (+ R2NH) start->buchwald Pd cat., base acylation N-Acylation (+ R-COCl) start->acylation Base alkylation O-Alkylation (+ R-X) start->alkylation Base fused Fused Ring Synthesis (e.g., Furo[3,2-b]pyridines) start->fused Various reagents product_suzuki product_suzuki suzuki->product_suzuki 2-Amino-4-arylpyridin-3-ol product_sonogashira product_sonogashira sonogashira->product_sonogashira 2-Amino-4-alkynylpyridin-3-ol product_buchwald product_buchwald buchwald->product_buchwald 2,4-Diaminopyridin-3-ol Derivative product_acylation product_acylation acylation->product_acylation 2-Acylamino-4-bromopyridin-3-ol product_alkylation product_alkylation alkylation->product_alkylation 2-Amino-4-bromo-3-(alkoxy)pyridine product_fused product_fused fused->product_fused Fused Heterocycle

Figure 1: Overview of the functionalization pathways for 2-Amino-4-bromopyridin-3-ol.

G cluster_reactants pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln(Br) pd0->pd2_complex Oxidative Addition pd2_aryl Ar-Pd(II)Ln(Ar') pd2_complex->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product Ar-Ar' pd2_aryl->product aryl_halide Ar-Br (2-Amino-4-bromopyridin-3-ol) boronic_acid Ar'-B(OH)2 base Base

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln(Br) pd0->pd2_complex Oxidative Addition pd2_alkynyl Ar-Pd(II)Ln(C≡CR) pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd2_alkynyl->product cu_acetylide Cu-C≡CR cu_acetylide->pd2_complex terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide Cu(I), Base base Base

Figure 3: Catalytic cycle of the Sonogashira cross-coupling reaction.

G start Setup Reaction (Flask, Reagents, Inert Atm.) reaction Heating & Stirring (Monitor by TLC/LC-MS) start->reaction workup Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Figure 4: General experimental workflow for a typical cross-coupling reaction.

References

Application Notes and Protocols for "2-Amino-4-bromopyridin-3-ol hydrobromide" in the Construction of Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-4-bromopyridin-3-ol hydrobromide as a versatile building block for the synthesis of complex heterocyclic molecules, particularly those with potential therapeutic applications. The unique arrangement of the amino, hydroxyl, and bromo substituents on the pyridine core allows for a range of chemical transformations, making it a valuable starting material in medicinal chemistry and drug discovery.

Overview of Synthetic Utility

This compound is a trifunctional pyridine derivative that offers multiple reaction sites for the construction of fused heterocyclic systems and for the introduction of diverse substituents. The primary modes of reactivity include:

  • Annulation reactions involving the ortho-aminophenol moiety to form fused six-membered rings such as pyrido[4,3-b][1][2]oxazines.

  • Palladium-catalyzed cross-coupling reactions at the C4-position, leveraging the bromo substituent to introduce aryl, heteroaryl, or alkyl groups.

  • Nucleophilic and electrophilic aromatic substitution reactions on the pyridine ring, modulated by the existing functional groups.

This combination of reactive sites allows for the synthesis of a wide array of complex molecular architectures with potential applications in oncology, infectious diseases, and neuroscience.

Synthesis of Fused Heterocyclic Scaffolds: Pyrido[4,3-b][1][2]oxazines

A key application of this compound is in the synthesis of the pyrido[4,3-b][1][2]oxazine scaffold. This heterocyclic core is found in a number of biologically active molecules, including potential anticancer agents. The synthesis proceeds via a condensation reaction between the ortho-aminophenol functionality and an α-haloketone, followed by an intramolecular nucleophilic substitution to form the oxazine ring.

Experimental Workflow: Synthesis of 8-Bromo-pyrido[4,3-b][1][2]oxazines

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product Start 2-Amino-4-bromopyridin-3-ol hydrobromide Reagents α-Halo Ketone (e.g., 2-bromoacetophenone) Acetic Acid (solvent) Start->Reagents Add Reaction_Conditions Stir at Room Temperature (or gentle heating) Reagents->Reaction_Conditions Workup Neutralization (e.g., NaHCO3) Extraction with Organic Solvent Reaction_Conditions->Workup Purification Column Chromatography Workup->Purification Product 8-Bromo-pyrido[4,3-b][1,4]oxazine Derivative Purification->Product G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product Start 8-Bromo-pyrido[4,3-b][1,4]oxazine Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Start->Reagents Combine Reaction_Conditions Heat under Inert Atmosphere (e.g., 80-100 °C) Reagents->Reaction_Conditions Workup Aqueous Work-up Extraction with Organic Solvent Reaction_Conditions->Workup Purification Column Chromatography Workup->Purification Product 8-Aryl-pyrido[4,3-b][1,4]oxazine Derivative Purification->Product G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor (e.g., EGFR) Kinase_Cascade_1 Ras/Raf/MEK/ERK Pathway Receptor->Kinase_Cascade_1 Activates Kinase_Cascade_2 PI3K/Akt/mTOR Pathway Receptor->Kinase_Cascade_2 Activates Transcription Gene Transcription Kinase_Cascade_1->Transcription Kinase_Cascade_2->Transcription Inhibitor Pyrido-oxazine Derivative Inhibitor->Kinase_Cascade_1 Inhibits Inhibitor->Kinase_Cascade_2 Inhibits Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cellular_Response

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Amino-4-bromopyridin-3-ol Hydrobromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scale-up synthesis of 2-Amino-4-bromopyridin-3-ol hydrobromide, a valuable intermediate in pharmaceutical and agrochemical research. The document includes a primary synthetic route, quantitative data, and potential pathways for derivatization.

Physicochemical Properties

PropertyValue
Product Name This compound
CAS Number 114414-17-4
Molecular Formula C₅H₅BrN₂O · HBr
Molecular Weight 269.92 g/mol
Appearance Dark brown solid
Purity ≥95%
Storage Sealed, dry, microtherm, avoid light

Synthetic Pathway Overview

The recommended scalable synthesis of this compound proceeds via the direct bromination of 2-Amino-3-hydroxypyridine. This method is efficient and utilizes readily available starting materials.

Synthesis_Workflow A 2-Amino-3-hydroxypyridine C Reaction Vessel (5-10 °C to 120-125 °C) A->C B Bromine in Acetic Acid B->C D Concentration C->D 12 h E Workup (Trituration with Ether) D->E F 2-Amino-4-bromopyridin-3-ol hydrobromide E->F

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound

This protocol describes the synthesis of this compound from 2-Amino-3-hydroxypyridine.

Materials:

  • 2-Amino-3-hydroxypyridine (e.g., 20 g, 0.18 mol)

  • Bromine (e.g., 11.2 mL, 0.21 mol)

  • Glacial Acetic Acid (e.g., 300 mL)

  • Diethyl Ether

  • Mechanically stirred reaction vessel

  • Dropping funnel

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In a mechanically stirred reaction vessel, prepare a suspension of 2-amino-3-hydroxypyridine (20 g, 0.18 mol) in glacial acetic acid (300 mL).

  • Bromination: Cool the suspension to 5-10 °C using an ice bath. Slowly add bromine (11.2 mL, 0.21 mol) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 120-125 °C and maintain this temperature for 12 hours.

  • Concentration: After 12 hours, cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • Workup and Purification: Grind the crude product with diethyl ether (3 x 50 mL) to remove impurities. Filter the solid and dry it under vacuum to afford this compound as a dark brown solid. The product can be used in subsequent reactions without further purification.

Quantitative Data:

ParameterValueReference
Starting Material 2-Amino-3-hydroxypyridine (20 g)
Yield 48.5 g
MS (m/z) 189.3, 191.1 ([M+H]⁺)

Potential Derivatization

The 2-amino and 3-hydroxyl groups, as well as the 4-bromo position on the pyridine ring, offer opportunities for further chemical modifications to generate a library of derivatives for structure-activity relationship (SAR) studies.

Derivatization_Pathway A 2-Amino-4-bromopyridin-3-ol B N-Alkylation/ N-Arylation A->B C O-Alkylation/ O-Arylation A->C D Suzuki/Sonogashira Coupling A->D E N-Substituted Derivatives B->E F O-Substituted Derivatives C->F G C4-Substituted Derivatives D->G

Caption: Potential derivatization pathways for 2-Amino-4-bromopyridin-3-ol.

Potential Biological Activity and Signaling Pathways

While specific biological data for 2-Amino-4-bromopyridin-3-ol is not extensively documented, related N-substituted aminohydroxypyridines have shown potential as non-opioid analgesic agents with anti-inflammatory properties.[1] This suggests that derivatives of 2-Amino-4-bromopyridin-3-ol could potentially modulate inflammatory signaling pathways.

A plausible mechanism of action for anti-inflammatory effects involves the inhibition of key enzymes or signaling proteins in the arachidonic acid cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX), or modulation of pro-inflammatory cytokine signaling pathways like NF-κB.

Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus PLA2 PLA2 Inflammatory_Stimulus->PLA2 NFkB_Pathway NF-κB Signaling Inflammatory_Stimulus->NFkB_Pathway Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_LOX COX / LOX Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Cytokines Pro-inflammatory Cytokines NFkB_Pathway->Cytokines Cytokines->Inflammation Target_Compound 2-Amino-4-bromopyridin-3-ol Derivatives Target_Compound->COX_LOX Target_Compound->NFkB_Pathway

Caption: Plausible anti-inflammatory signaling pathways modulated by aminopyridinol derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Amino-4-bromopyridin-3-ol hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving "2-Amino-4-bromopyridin-3-ol hydrobromide." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for this challenging substrate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the primary reasons for this?

A1: Low yields or reaction failure with this compound are common and can be attributed to several factors:

  • Catalyst Inhibition: The substrate contains multiple sites (amino group, pyridine nitrogen, and hydroxyl group) that can coordinate with the palladium catalyst. This coordination can inhibit or deactivate the catalyst, stalling the catalytic cycle.[1]

  • Substrate Reactivity: The electron-donating nature of the amino and hydroxyl groups increases the electron density of the pyridine ring, which can decrease the reactivity of the C-Br bond towards the initial oxidative addition step.[1]

  • Starting Material Form: The hydrobromide salt form of the starting material introduces acidity into the reaction mixture. The Suzuki coupling requires basic conditions, and if the added base is insufficient to both neutralize the hydrobromide and facilitate the catalytic cycle, the reaction will be hampered.

  • Side Reactions: Common side reactions such as protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid can consume the coupling partner and reduce the yield of the desired product.[1]

Q2: How should I handle the hydrobromide salt of the starting material?

A2: The hydrobromide salt must be neutralized for the Suzuki coupling to proceed efficiently. You have two main options:

  • Pre-neutralization: Before adding the catalyst and other reagents, you can neutralize the substrate in a separate step by treating it with a suitable base and extracting the free base. However, this adds an extra step to the workflow.

  • In-situ Neutralization: The more common approach is to use an additional equivalent of the base in the reaction mixture. For example, if the standard protocol calls for 2.0 equivalents of base, you would use 3.0 equivalents to ensure one equivalent is available to neutralize the hydrobromide salt, with the remaining two equivalents facilitating the reaction.

Q3: What are the most common side reactions, and how can I minimize them?

A3: The most prevalent side reactions are:

  • Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene. This is often promoted by aqueous conditions. To minimize this, consider using boronic esters (e.g., pinacol esters), which are more stable towards hydrolysis, or running the reaction under anhydrous conditions.[1]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.[2] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial to minimize this side reaction.

  • Dehalogenation: The starting 2-Amino-4-bromopyridin-3-ol can be reduced to 2-Amino-pyridin-3-ol. This can be minimized by avoiding potential hydride sources in the reaction mixture and optimizing the reaction time.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst Inhibition/Deactivation1. Switch Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] 2. Increase Catalyst Loading: A modest increase from 1-2 mol% to 3-5 mol% can sometimes be effective.[1] 3. Use a Pre-catalyst: Modern G3 or G4 pre-catalysts can provide a more active and stable catalytic species.
Insufficient Base1. Increase Base Equivalents: Ensure you are using at least one extra equivalent of base to neutralize the hydrobromide salt. 2. Screen Bases: Weaker bases like K2CO3 or Cs2CO3 are often effective. Stronger bases such as K3PO4 can also be beneficial.[1]
Suboptimal Temperature1. Increase Temperature: Cautiously increase the reaction temperature in increments of 10 °C.
Significant Byproduct Formation Protodeboronation1. Use Boronic Esters: Pinacol esters are more stable to hydrolysis.[1] 2. Anhydrous Conditions: Use anhydrous solvents and reagents.
Homocoupling1. Thorough Degassing: Degas the solvent and reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[2]
Dehalogenation1. Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed.[1]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of aminobromopyridines with various boronic acids. This data is intended as a general guide, and optimization for "this compound" is recommended.

Table 1: Comparison of Catalyst/Ligand Systems for the Suzuki Coupling of 2-Amino-4-bromopyridine with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901288
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100893
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)DME/H₂O (4:1)851691

Table 2: Influence of Base and Solvent on the Suzuki Coupling of 2-Amino-4-bromopyridine

Catalyst SystemBase (Equivalents)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂/SPhosK₃PO₄ (2)Toluene1008-1286-93
Pd(PPh₃)₄K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901282-88
Pd(dppf)Cl₂Na₂CO₃ (2)DME/H₂O (4:1)8516-1878-91
Pd(OAc)₂/SPhosCs₂CO₃ (2)1,4-Dioxane10012High (expected)

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos, 2/4 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid/ester (1.2-1.5 equiv), and the base (3.0 equiv).

  • Inerting: Evacuate and backfill the flask with inert gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'B(OR)₂ Base diorgano_pd2 R-Pd(II)L_n-R' transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_base Sufficient Base for Neutralization? start->check_base increase_base Increase Base to >2 eq. check_base->increase_base No check_catalyst Catalyst/Ligand Choice check_base->check_catalyst Yes increase_base->check_catalyst switch_ligand Use Bulky Ligand (e.g., SPhos, XPhos) check_catalyst->switch_ligand Ineffective check_conditions Anaerobic/Anhydrous? check_catalyst->check_conditions Optimal switch_ligand->check_conditions degas_solvents Thoroughly Degas Solvents and Use Anhydrous Reagents check_conditions->degas_solvents No optimize_temp Optimize Temperature check_conditions->optimize_temp Yes degas_solvents->optimize_temp end Improved Yield optimize_temp->end

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Synthesis of 2-Amino-4-bromopyridin-3-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 2-Amino-4-bromopyridin-3-ol hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the potential side products in the synthesis of this compound?

During the bromination of 2-amino-3-hydroxypyridine, several side products can be formed. The most common are:

  • Di-brominated species: Over-bromination can lead to the formation of 2-amino-3-hydroxy-4,X-dibromopyridine, where X is another position on the pyridine ring. The formation of 2-amino-3,5-dibromopyridine has been observed in the bromination of 2-aminopyridine[1][2].

  • Isomeric products: Although the 4-position is electronically favored for bromination, small amounts of other isomers may be formed.

  • Unreacted starting material: Incomplete reaction will result in the presence of 2-amino-3-hydroxypyridine in the final product.

  • Degradation products: The reaction conditions, which can involve heating in acetic acid with bromine, may lead to the formation of dark-colored, tarry impurities[3].

Q2: My thin-layer chromatography (TLC) shows multiple spots after the reaction. What could they be?

Multiple spots on your TLC plate likely indicate the presence of the desired product along with starting material and/or side products. A typical TLC profile might show:

  • Baseline spot: Highly polar, potentially salt-like byproducts or baseline impurities.

  • Spot corresponding to 2-amino-3-hydroxypyridine: If the reaction has not gone to completion.

  • Product spot (2-Amino-4-bromopyridin-3-ol): The major spot.

  • Less polar spots: These could correspond to di-brominated or other less polar side products.

It is advisable to run co-spots with your starting material to confirm its presence.

Q3: How can I minimize the formation of di-brominated impurities?

To reduce the formation of di-brominated side products, consider the following strategies:

  • Control of Stoichiometry: Use a precise molar equivalent of bromine relative to the 2-amino-3-hydroxypyridine. A slight excess of the starting material may be preferable to an excess of bromine.

  • Temperature Control: The dropwise addition of bromine should be carried out at a low temperature (e.g., 5-10 °C) to control the reaction rate and selectivity[3].

  • Slow Addition of Bromine: Add the bromine solution slowly and with vigorous stirring to ensure rapid mixing and avoid localized high concentrations of the brominating agent.

Q4: The isolated product is a dark brown solid. Is this normal and how can I purify it?

A dark brown solid is often reported for the crude product of this reaction[3]. This coloration is likely due to the presence of minor, highly colored impurities or degradation products.

For purification, the following methods can be employed:

  • Trituration: The crude product can be ground with a solvent in which the desired product is sparingly soluble but the impurities are more soluble, such as diethyl ether[3].

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purification.

  • Column Chromatography: For obtaining a highly pure product, column chromatography on silica gel may be necessary. The choice of eluent will depend on the polarity of the impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction. - Loss of product during work-up or purification. - Formation of multiple side products.- Monitor the reaction by TLC to ensure completion. - Optimize the extraction and purification steps to minimize losses. - Adjust reaction conditions (temperature, stoichiometry) to improve selectivity.
Product is difficult to isolate from the reaction mixture. - Product may be highly soluble in the reaction solvent (acetic acid). - Formation of a complex mixture.- Concentrate the reaction mixture to a smaller volume before attempting isolation[3]. - Consider an alternative work-up procedure, such as precipitation by adding a non-solvent.
Inconsistent results between batches. - Variability in the quality of starting materials. - Poor control over reaction parameters.- Ensure the purity of 2-amino-3-hydroxypyridine. - Standardize all reaction conditions, including temperature, addition rates, and stirring speed.

Experimental Protocols

Synthesis of this compound [3]

  • Suspend 2-amino-3-hydroxypyridine (20 g, 0.18 mol) in acetic acid (300 mL) in a flask equipped with a mechanical stirrer and a dropping funnel.

  • Cool the suspension to 5-10 °C in an ice bath.

  • Slowly add bromine (11.2 mL, 0.21 mol) dropwise to the stirred suspension, maintaining the temperature between 5-10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 120-125 °C and maintain this temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to obtain the crude product.

  • Grind the crude solid with diethyl ether (3 x 50 mL) and dry it under vacuum to afford this compound as a dark brown solid.

Visualizations

Synthesis_Pathway 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine 2-Amino-4-bromopyridin-3-ol_hydrobromide 2-Amino-4-bromopyridin-3-ol_hydrobromide 2-Amino-3-hydroxypyridine->2-Amino-4-bromopyridin-3-ol_hydrobromide Br2, Acetic Acid

Caption: Main synthesis pathway for this compound.

Side_Reaction 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine 2-Amino-4,X-dibromopyridin-3-ol 2-Amino-4,X-dibromopyridin-3-ol 2-Amino-3-hydroxypyridine->2-Amino-4,X-dibromopyridin-3-ol Excess Br2

Caption: Potential side reaction leading to di-brominated impurity.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Possible Causes & Solutions Low_Yield_Impure_Product Low Yield / Impure Product Analyze_TLC_NMR Analyze TLC and NMR Data Low_Yield_Impure_Product->Analyze_TLC_NMR Incomplete_Reaction Incomplete Reaction? -> Increase reaction time/temp Analyze_TLC_NMR->Incomplete_Reaction Side_Products Side Products Formed? -> Optimize stoichiometry/temp Analyze_TLC_NMR->Side_Products Purification_Issues Purification Issues? -> Change purification method Analyze_TLC_NMR->Purification_Issues

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of 2-Amino-4-bromopyridin-3-ol Hydrobromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying "2-Amino-4-bromopyridin-3-ol hydrobromide" and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the initial purification steps for crude "this compound"?

A crude, dark brown solid of this compound can be initially purified by grinding the solid with ether. This process is repeated multiple times to remove non-polar impurities. The product is then dried under a vacuum.[1]

Q2: What are the most common impurities in the synthesis of "this compound"?

While specific data for this exact compound is limited, common impurities in the synthesis of related aminobromopyridines include:

  • Unreacted starting materials: Such as 2-amino-3-hydroxypyridine.

  • Polybrominated species: Over-bromination can lead to the formation of dibromo- or other polybrominated pyridines.

  • Positional isomers: Depending on the reaction conditions, bromine may be introduced at other positions on the pyridine ring.

Q3: How can I remove unreacted 2-aminopyridine derivatives from my product?

Acid-base extraction is a highly effective method. The crude mixture is dissolved in a water-immiscible organic solvent, and the solution is washed with a dilute aqueous acid (e.g., 1M HCl). The basic aminopyridine impurities will form water-soluble pyridinium salts and move to the aqueous layer, while the desired product remains in the organic layer.

Q4: My purified compound is still colored. What can I do?

The presence of color may indicate residual impurities. Techniques like recrystallization, sometimes with the addition of activated charcoal, can help remove colored impurities. The choice of solvent for recrystallization is critical.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Troubleshooting Common Recrystallization Issues

ProblemPotential CauseSuggested Solution
Compound "oils out" instead of forming crystals. The solution is too concentrated, cooling was too rapid, or impurities are depressing the melting point.Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly. Consider using a different solvent system.
No crystals form upon cooling. The solution is too dilute, or there are no nucleation sites.Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low yield of recovered crystals. Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent needed for dissolution. Cool the solution in an ice bath to maximize crystal formation. The mother liquor can be concentrated to obtain a second crop of crystals.

Table 1: Potential Recrystallization Solvents for Aminopyridine Derivatives

Solvent/Solvent SystemCompound TypeReference
Ethanol (90%)2-Amino-5-bromopyridine[2]
Toluene2-Amino-4-bromopyridine
Water2,3-Diamino-5-bromopyridine
Methanol2-Amino-4-bromopyrimidine
Column Chromatography

Column chromatography is a versatile purification technique, particularly for separating compounds with different polarities. For basic compounds like pyridine derivatives, special considerations are necessary to prevent poor separation.

Troubleshooting Common Column Chromatography Issues

ProblemPotential CauseSuggested Solution
Peak tailing or streaking. Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the mobile phase to neutralize the acidic sites on the silica gel.
Poor separation of compounds. The solvent system (mobile phase) is not optimal.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good separation on TLC will likely translate to a good separation on the column.
Compound elutes too quickly or not at all. The mobile phase is too polar or not polar enough, respectively.Adjust the polarity of the mobile phase by changing the ratio of the solvents.
Low recovery of the compound. The compound may be irreversibly adsorbed onto the silica gel or could be unstable on silica.Pre-treating the silica gel with a basic solution can help. If instability is suspected, consider using a different stationary phase like alumina.

Table 2: Example Column Chromatography Conditions for Related Pyridine Derivatives

CompoundStationary PhaseMobile PhaseReference
2-Amino-4-bromopyridineSilica GelEthyl Acetate[3]
2-Amino-5-bromo-3-iodopyridineSilica GelPetroleum ether/ethyl acetate (10/1)[2]
2,4-dibromopyrimidineSilica GelNot specified

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude "this compound" in various solvents (e.g., ethanol, methanol, water, or mixtures) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude compound and the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Develop a TLC solvent system that gives a good separation of your target compound from impurities, with an Rf value of ~0.2-0.4 for the desired product. Remember to consider adding a small amount of triethylamine to the solvent system.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase. Pour the slurry into a column and let it settle to form a packed bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase and load it carefully onto the top of the silica gel bed.

  • Elution: Start eluting the column with the mobile phase, beginning with a lower polarity and gradually increasing it if necessary (gradient elution).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude 2-Amino-4-bromopyridin-3-ol hydrobromide Solid ether_wash Grind with Ether start->ether_wash Initial Cleanup filtration1 Vacuum Filtration ether_wash->filtration1 recrystallization Recrystallization filtration1->recrystallization For Solids column_chromatography Column Chromatography filtration1->column_chromatography For Complex Mixtures purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity >95%

Caption: A general experimental workflow for the purification of "this compound".

troubleshooting_flowchart decision decision action action start Purification Attempt check_purity Is Purity Adequate? start->check_purity oiling_out Compound Oiling Out? check_purity->oiling_out No end_success Purification Successful check_purity->end_success Yes no_crystals No Crystals Forming? oiling_out->no_crystals No action_slow_cool Add More Solvent, Cool Slowly oiling_out->action_slow_cool Yes peak_tailing Peak Tailing in Chromatography? no_crystals->peak_tailing No action_seed_scratch Concentrate, Seed, or Scratch no_crystals->action_seed_scratch Yes poor_separation Poor Separation? peak_tailing->poor_separation No action_add_base Add Triethylamine to Mobile Phase peak_tailing->action_add_base Yes action_optimize_solvent Optimize Solvent System via TLC poor_separation->action_optimize_solvent Yes end_retry Re-evaluate Purification Strategy poor_separation->end_retry No action_slow_cool->end_retry action_seed_scratch->end_retry action_add_base->end_retry action_optimize_solvent->end_retry

Caption: A troubleshooting flowchart for common issues in the purification of pyridine derivatives.

References

Technical Support Center: Preventing Dehalogenation of Bromopyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation of bromopyridine intermediates during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of bromopyridine intermediates?

A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of a pyridine byproduct instead of the desired coupled product.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture.[2]

Q2: What are the primary causes of dehalogenation?

A2: The primary causes of dehalogenation include:

  • Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base, ligand, and solvent can all promote dehalogenation.[1]

  • Strong Bases: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), can increase the rate of dehalogenation.[1]

  • Ligand Choice: Less effective ligands may not promote the desired reductive elimination step of the catalytic cycle efficiently, allowing more time for dehalogenation to occur.

  • Protic Impurities: The presence of water or other protic species in the reaction mixture can serve as a proton source for hydrodehalogenation.

Q3: Which analytical techniques are suitable for detecting and quantifying dehalogenation?

A3: Several analytical techniques can be used to monitor the progress of the reaction and quantify the extent of dehalogenation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile compounds, making it well-suited for analyzing bromopyridines and their dehalogenated counterparts.[3]

  • High-Performance Liquid Chromatography (HPLC): A robust method for the quantitative analysis of non-volatile and thermally stable compounds.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry for highly selective and sensitive analysis.

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product and byproducts.

Troubleshooting Guides

Issue 1: Significant Dehalogenation Observed in a Suzuki-Miyaura Coupling Reaction

Q: I am observing a substantial amount of the dehalogenated byproduct in my Suzuki-Miyaura coupling of a bromopyridine. What steps can I take to minimize this?

A: To minimize dehalogenation in a Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps:

  • Choice of Base: Switch from strong alkoxide bases (e.g., NaOtBu) to milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Weaker bases are generally preferred to minimize dehalogenation.[1]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or dppf. These ligands can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the dehalogenation pathway.

  • Reaction Temperature: Lowering the reaction temperature can often suppress dehalogenation. You may need to increase the reaction time to achieve full conversion of your starting material.

  • Solvent Choice: Use anhydrous, aprotic solvents like toluene or 1,4-dioxane. Ensure your solvents are rigorously dried and degassed to remove water and oxygen.

  • Inert Atmosphere: Maintain a strictly inert atmosphere (e.g., under argon or nitrogen) throughout the reaction to prevent catalyst deactivation and other side reactions.[1]

Issue 2: Dehalogenation is the Major Product in a Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of a bromopyridine is primarily yielding the dehalogenated pyridine. How can I favor the desired C-N coupling?

A: Dehalogenation can also be a significant issue in Buchwald-Hartwig aminations. Here are some strategies to address this:

  • Ligand Optimization: The use of bulky biarylphosphine ligands is crucial. Ligands like XPhos, RuPhos, and Josiphos are known to promote C-N bond formation and suppress dehalogenation.

  • Base Selection: While strong bases are often necessary for amination, their choice is critical. Consider using lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) and ensure the base is anhydrous.

  • Amine Purity: Ensure the amine coupling partner is pure and free of impurities that could contribute to side reactions.

  • Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor dehalogenation.

  • Catalyst Pre-activation: Using a pre-formed, active palladium catalyst can sometimes lead to cleaner and more efficient reactions.

Data Presentation

The selection of ligand and base has a significant impact on the yield of the desired product versus the dehalogenated byproduct. The following tables provide illustrative data for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Table 1: Impact of Ligand and Base on a Generic Suzuki-Miyaura Coupling of 2-Bromopyridine

LigandBaseTemperatureDehalogenation Byproduct (%)Desired Product Yield (%)
PPh₃NaOtBuHigh25-4050-65
dppfCs₂CO₃Moderate to Low5-1575-85
XPhosK₃PO₄Low<5>90

Note: Yields are illustrative and will vary depending on the specific coupling partners and reaction conditions.

Table 2: Optimization of Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid

EntryBaseSolventTemperature (°C)Yield (%)
1K₃PO₄Toluene8040
2K₃PO₄Acetonitrile8036
3K₃PO₄1,4-Dioxane8060
4K₂CO₃1,4-Dioxane8055
5Cs₂CO₃1,4-Dioxane8072

Data is representative of typical optimization studies.[4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Minimized Dehalogenation

This protocol is optimized to reduce the dehalogenation of 2-bromo-4-methylpyridine.

Reagent Preparation:

  • In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.

  • Add 2-bromo-4-methylpyridine (1.0 eq) and the desired arylboronic acid (1.2 eq) to the tube.

  • Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

Reaction:

  • Seal the tube and heat the mixture to 80-100°C.

  • Monitor the reaction's progress by TLC or LC-MS.

Workup:

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromopyridine with Minimized Dehalogenation

This protocol provides a general procedure for the C-N coupling of 3-bromopyridine while minimizing hydrodehalogenation.

Reaction Setup:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky biarylphosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Add the 3-bromopyridine (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

Reaction Execution:

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

Workup:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylpyridine.

Protocol 3: Reaction Monitoring and Quantification of Dehalogenation by GC-MS

This protocol outlines a general method for the analysis of reaction mixtures to determine the ratio of the desired product to the dehalogenated byproduct.

1. Sample Preparation:

  • At various time points during the reaction, carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture under an inert atmosphere.

  • Quench the aliquot by adding it to a vial containing a known volume of a suitable solvent (e.g., ethyl acetate) and an internal standard (e.g., a stable, non-reactive compound with a known concentration and a retention time that does not overlap with the analytes).

  • Filter the sample through a small plug of silica gel or a syringe filter to remove particulate matter.

  • Dilute the sample to an appropriate concentration for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A standard non-polar column (e.g., 5% phenyl polymethylsiloxane) is often suitable.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode to identify the products, followed by selected ion monitoring (SIM) for accurate quantification.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

3. Data Analysis:

  • Identify the peaks corresponding to the starting bromopyridine, the desired coupled product, the dehalogenated pyridine, and the internal standard by their retention times and mass spectra.

  • Integrate the peak areas of the analytes and the internal standard.

  • Calculate the concentration of each component using a calibration curve prepared with known concentrations of authentic standards.

  • Determine the percentage of dehalogenation by comparing the amount of the dehalogenated byproduct to the sum of the desired product and the dehalogenated byproduct.

Visualizations

Troubleshooting_Dehalogenation start Dehalogenation Observed check_base Is a strong alkoxide base (e.g., NaOtBu) being used? start->check_base change_base Switch to a weaker inorganic base (K₃PO₄, Cs₂CO₃) check_base->change_base Yes check_ligand Is the ligand bulky and electron-rich (e.g., XPhos, SPhos)? check_base->check_ligand No change_base->check_ligand change_ligand Use a bulky, electron-rich phosphine ligand check_ligand->change_ligand No check_conditions Are conditions strictly anhydrous and inert? check_ligand->check_conditions Yes change_ligand->check_conditions improve_conditions Rigorously dry solvents and reagents; maintain inert atmosphere check_conditions->improve_conditions No check_temp Is the reaction temperature high? check_conditions->check_temp Yes improve_conditions->check_temp lower_temp Lower the reaction temperature and increase reaction time check_temp->lower_temp Yes end Minimized Dehalogenation check_temp->end No lower_temp->end

Caption: A workflow for troubleshooting dehalogenation in cross-coupling reactions.

Catalytic_Cycles cluster_desired Desired Catalytic Cycle cluster_dehalogenation Dehalogenation Pathway Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-Br Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-R OxAdd->Transmetal Transmetalation RedElim Desired Product (Ar-R) Transmetal->RedElim Reductive Elimination RedElim->Pd0 OxAdd_dehal Ar-Pd(II)-Br Protonolysis Dehalogenated Product (Ar-H) OxAdd_dehal->Protonolysis Protonolysis/ Hydride Transfer start Pd(0)Ln

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

References

"2-Amino-4-bromopyridin-3-ol hydrobromide" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of "2-Amino-4-bromopyridin-3-ol hydrobromide" in solution. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Troubleshooting Guide

Researchers using "this compound" in solution may face issues such as discoloration, precipitation, or loss of potency over time. This guide provides a structured approach to identifying and resolving these common problems.

Observed Issue Potential Cause Recommended Action
Solution turns yellow/brown Oxidation of the aminopyridinol ring. This can be accelerated by exposure to air (oxygen), light, or metal ions.1. Prepare solutions fresh whenever possible. 2. Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon). 3. Store solutions in amber vials or protect from light by wrapping containers in foil. 4. Work in an inert atmosphere (glove box) if the application is highly sensitive to oxidation.
Precipitate forms in the solution Poor solubility or degradation leading to insoluble products. The hydrobromide salt may have limited solubility in certain organic solvents.1. Verify the solubility of the compound in the chosen solvent. Consider using a co-solvent system. 2. Filter the solution through a 0.22 µm syringe filter after preparation to remove any initial undissolved particles. 3. If precipitation occurs over time, it may be a sign of degradation. Analyze the precipitate and the supernatant separately (e.g., by HPLC, LC-MS) to identify the components.
Loss of compound potency or inconsistent results Degradation of the compound in solution. This can be due to hydrolysis, oxidation, or photolysis.1. Perform a stability study to determine the rate of degradation in your specific solvent and storage conditions. 2. Prepare fresh solutions for each experiment or define a validated in-use stability period for your solutions. 3. Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) and protect from light.
Unexpected peaks in chromatogram (HPLC/LC-MS) Formation of degradation products.1. Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. 2. Characterize the new peaks using mass spectrometry (MS) to understand the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid "this compound"?

A1: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store it in a cool, dry, and dark place. For extended storage, temperatures of 2-8°C are advisable.

Q2: What solvents are suitable for dissolving "this compound"?

Q3: How can I monitor the stability of "this compound" in my solution?

A3: The stability of the compound in solution can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). The method should be able to separate the parent compound from its potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate instability.

Q4: What are the likely degradation pathways for this compound in solution?

A4: Based on the structure of "this compound," the following degradation pathways are plausible:

  • Oxidation: The electron-rich aminopyridinol ring is susceptible to oxidation, which can lead to the formation of colored byproducts. The amino and hydroxyl groups are particularly prone to oxidation.

  • Hydrolysis: While generally stable, under certain pH and temperature conditions, the molecule could undergo hydrolytic degradation.

  • Photodegradation: Exposure to UV or visible light can induce degradation of the pyridine ring system.

Q5: How can I perform a forced degradation study for this compound?

A5: A forced degradation study, as outlined by ICH guidelines, involves exposing a solution of the compound to various stress conditions to accelerate degradation.[3] This helps in identifying potential degradation products and developing a stability-indicating analytical method. A general protocol is provided in the "Experimental Protocols" section.

Quantitative Data Summary

Currently, there is a lack of published quantitative stability data for "this compound" in various solutions. Researchers are encouraged to generate this data internally based on their specific experimental conditions. The following table template is provided for this purpose.

Condition Solvent Concentration Temperature Time Points % Degradation Degradation Products (if identified)
Acidic Hydrolysis 0.1 M HClUser Defined60°C0, 2, 6, 12, 24hUser DataUser Data
Basic Hydrolysis 0.1 M NaOHUser Defined60°C0, 2, 6, 12, 24hUser DataUser Data
Oxidative 3% H₂O₂User DefinedRoom Temp0, 2, 6, 12, 24hUser DataUser Data
Thermal User DefinedUser Defined60°C0, 1, 3, 7 daysUser DataUser Data
Photolytic User DefinedUser DefinedRoom TempICH Q1BUser DataUser Data

Experimental Protocols

Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on "this compound."

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide.

    • Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven.

    • Photostability: Expose a sample of the stock solution to light according to ICH Q1B guidelines.

  • Incubation: Incubate the stressed samples at a specified temperature (e.g., 60°C for hydrolysis and thermal stress) for various time points. Keep a control sample at the same temperature, protected from the stressor, and another control at the recommended storage condition.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Calculate the percentage of degradation and identify any new peaks corresponding to degradation products.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Workflow Observed_Issue Observed Issue (e.g., Discoloration, Precipitate) Identify_Cause Identify Potential Cause - Oxidation - Poor Solubility - Degradation Observed_Issue->Identify_Cause Investigate Take_Action Take Corrective Action - Use fresh/deoxygenated solutions - Verify solubility - Conduct stability study Identify_Cause->Take_Action Implement Analyze_Results Analyze Results (HPLC, LC-MS) Take_Action->Analyze_Results Verify Analyze_Results->Identify_Cause Re-evaluate Resolution Issue Resolved Analyze_Results->Resolution Confirm

Caption: A logical workflow for troubleshooting stability issues.

signaling_pathway cluster_stressors Stress Factors Compound 2-Amino-4-bromopyridin-3-ol hydrobromide in Solution Degradation Degradation Pathways Compound->Degradation Light Light (Photolysis) Light->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation Heat Heat (Thermolysis) Heat->Degradation pH pH (Hydrolysis) pH->Degradation Degradation_Products Formation of Degradation Products Degradation->Degradation_Products

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Managing Catalyst Inhibition by Aminopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving aminopyridine substrates. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome the common challenge of catalyst inhibition and achieve successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions involving aminopyridines often problematic?

A1: The primary challenge arises from the Lewis basic nitrogen atoms in the aminopyridine core. Both the pyridine ring nitrogen and the amino group's lone pair of electrons can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing the catalytic cycle.[1][2][3][4] This is a well-documented issue, particularly for 2-substituted pyridines where the nitrogen is in close proximity to the reaction site.[4]

Q2: What are the primary signs of catalyst inhibition or deactivation in my reaction?

A2: Telltale signs of catalyst issues include:

  • Low or no conversion: The most obvious indicator that your catalyst is not performing optimally.[5]

  • Formation of palladium black: A fine black precipitate indicates that the active Pd(0) has agglomerated and crashed out of the solution, rendering it inactive.[3]

  • Reaction stalls: The reaction may start but then stop before completion, which can be observed through monitoring by TLC or LC-MS.[3]

  • No color change: A healthy cross-coupling reaction mixture often has a characteristic color (e.g., yellow to reddish-brown). If the solution remains colorless, it may suggest the active catalyst has not formed.[3]

Q3: Can I perform a cross-coupling reaction on an aminopyridine without protecting the amino group?

A3: Yes, it is often possible to perform cross-coupling reactions on unprotected aminopyridines.[1] The key to success lies in the careful selection of the catalyst system (palladium precursor and ligand) and reaction conditions to minimize catalyst inhibition by the amino group.[1][6]

Q4: Which position on the pyridine ring is most challenging for cross-coupling?

A4: 2-halopyridines are generally the most challenging substrates due to the proximity of the ring nitrogen to the site of oxidative addition. This enhances the potential for catalyst poisoning through chelation.[4][7] 3- and 4-halopyridines are typically more reactive as the nitrogen atom is further from the reaction center, reducing its inhibitory effect.[4]

Q5: What is the role of the ligand in preventing catalyst inhibition?

A5: The ligand plays a critical role in shielding the palladium center and modulating its electronic properties.[3] Bulky, electron-rich phosphine ligands are particularly effective for aminopyridine couplings.[1][8] Their steric hindrance can physically block the pyridine nitrogen from coordinating to the palladium, thus preventing catalyst poisoning and promoting the desired catalytic cycle.[3]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during cross-coupling reactions with aminopyridine substrates.

Issue 1: Low to No Product Formation

If you are observing minimal or no formation of your desired product, consider the following troubleshooting steps:

Potential CauseSuggested Solution(s)
Catalyst Inhibition/Deactivation 1. Switch to a Bulky, Electron-Rich Ligand: Employ ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[1][9] 2. Use a Pre-catalyst: Utilize modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) to ensure the efficient generation of the active Pd(0) species.[1][10] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition, although this is not always the most cost-effective solution.[1]
Suboptimal Base 1. Screen a Variety of Bases: The choice of base is critical. For Suzuki-Miyaura couplings, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LiHMDS are typically required.[1][6] 2. Ensure High-Quality Base: Use a fresh, dry, and finely powdered base to ensure accurate stoichiometry and optimal reactivity.[10]
Poor Reagent Quality 1. Verify Purity: Ensure the purity of your aminopyridine starting material and coupling partner. Impurities can interfere with the reaction. 2. Check Boronic Acid/Ester Stability (for Suzuki Coupling): Boronic acids can be prone to protodeboronation. Consider using more stable boronic esters (e.g., pinacol esters).[1]
Inadequate Reaction Conditions 1. Optimize Temperature: The reaction may require heating to facilitate oxidative addition, but excessive temperatures can lead to catalyst decomposition.[5] A typical range to explore is 80-110 °C.[2] 2. Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Thoroughly degas your solvents and maintain the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen).[10]
Issue 2: Formation of Significant Side Products

The presence of undesired byproducts can complicate purification and reduce the yield of your target molecule.

Common Side ProductHow to IdentifyMitigation Strategy
Homocoupling of Boronic Acid (Suzuki Coupling) Detected by MS or NMR as a biaryl byproduct of your boronic acid.This is often caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture.[2] Using a Pd(0) source directly or a pre-catalyst that rapidly generates the active species can also minimize this side reaction.[2]
Protodeboronation (Suzuki Coupling) Identification of the arene corresponding to your boronic acid.Use anhydrous solvents and reagents. Consider using more stable boronic esters instead of boronic acids. A weaker base may also reduce the rate of protodeboronation.[1]
Dehalogenation of the Aminopyridine Identification of the aminopyridine without the halogen atom.This can be caused by hydride sources in the reaction mixture (e.g., certain solvents or bases).[2] Ensure anhydrous conditions and consider screening different solvents.

Data Presentation: Ligand and Base Screening for Aminopyridine Cross-Coupling

The following tables summarize quantitative data from the literature, showcasing the impact of ligand and base selection on the outcome of cross-coupling reactions with aminopyridine substrates.

Table 1: Ligand Screen for the Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine [6]

LigandPalladium SourceBaseSolventTemperature (°C)Time (h)Yield (%)
XPhos (L1)Pd₂(dba)₃LiHMDSTHF651640
RuPhos (L3)Pd₂(dba)₃LiHMDSTHF651671
SPhos (L4)Pd₂(dba)₃LiHMDSTHF651676
BINAP (L9)Pd₂(dba)₃LiHMDSTHF651671
RuPhos Pre-catalyst (Pre-L3)-LiHMDSTHF651683

Table 2: Base and Ligand Optimization for the Goldberg Reaction of 2-Bromopyridine with N-Methylformamide [11]

LigandBaseSolventTemperatureTime (h)Yield (%)
1,10-phenanthrolineK₂CO₃TolueneReflux890
1,10-phenanthrolineK₃PO₄TolueneReflux892
DMEDAK₂CO₃/K₃PO₄TolueneReflux895

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-aminopyridine

This protocol is a general starting point and may require optimization for your specific substrates.

Materials:

  • Halo-aminopyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add the halo-aminopyridine, arylboronic acid/ester, and base.

  • Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive flow of inert gas, add the palladium pre-catalyst.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halo-aminopyridine

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Halo-aminopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%)

  • Base (e.g., NaOtBu or LiHMDS, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add the halo-aminopyridine and base. For solid amines, add at this stage.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive flow of inert gas, add the palladium pre-catalyst.

  • Add the degassed solvent via syringe.

  • If the amine is a liquid, add it via syringe at this point.

  • Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.[3]

Mandatory Visualizations

Catalyst_Inhibition_Pathway Active_Catalyst Active Pd(0) Catalyst Desired_Cycle Desired Catalytic Cycle (e.g., Oxidative Addition) Active_Catalyst->Desired_Cycle Productive Pathway Inactive_Complex Inactive Pd-Aminopyridine Complex (Poisoned) Active_Catalyst->Inactive_Complex Inhibitory Pathway (Coordination) Aminopyridine Aminopyridine Substrate Aminopyridine->Inactive_Complex Product Cross-Coupled Product Desired_Cycle->Product Product->Active_Catalyst Regenerates Catalyst

Caption: Catalyst inhibition pathway by aminopyridines.

Troubleshooting_Workflow Start Low or No Yield in Aminopyridine Cross-Coupling Check_Reagents 1. Verify Reagent Quality (Purity, Stability, Anhydrous) Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions (Inert Atmosphere, Temperature) Check_Reagents->Check_Conditions Reagents OK Evaluate_Catalyst 3. Evaluate Catalyst System (Ligand, Pre-catalyst) Check_Conditions->Evaluate_Catalyst Conditions OK Screen_Base 4. Screen Different Bases Evaluate_Catalyst->Screen_Base Catalyst System Appropriate Optimization Systematic Optimization Screen_Base->Optimization Success Improved Yield Optimization->Success

Caption: A logical workflow for troubleshooting failed reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Base Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' PdII_Diaryl->Product Product Formation RedElim->Pd0 ArX Ar-X ArX->OxAdd Aminopyridine Halide ArB Ar'-B(OR)₂ ArB->Transmetal Base->Transmetal Product->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Improving yield and purity of "2-Amino-4-bromopyridin-3-ol hydrobromide" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-4-bromopyridin-3-ol hydrobromide reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis typically involves the bromination of 2-amino-3-hydroxypyridine. A common method is the reaction of 2-amino-3-hydroxypyridine with bromine in acetic acid.[1]

Q2: What are some common impurities in the synthesis of this compound?

Common impurities can include unreacted starting materials, over-brominated species such as 2-amino-3,5-dibromopyridine, and other positional isomers.[2][3] The formation of these byproducts is often influenced by reaction conditions like temperature and stoichiometry of reagents.

Q3: How can the purity of the final product be assessed?

The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Q4: What are the recommended storage conditions for this compound?

For long-term stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere.[5] Refrigeration at 4 to 8 °C is often recommended.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Low Yield
Observation Possible Cause Suggested Solution
Lower than expected yield of the desired product.Incomplete Reaction: The reaction may not have gone to completion.- Reaction Time: Increase the reaction time and monitor the progress using an appropriate analytical technique like TLC or LC-MS.[1] - Temperature: Ensure the reaction is maintained at the optimal temperature. For the bromination of 2-amino-3-hydroxypyridine in acetic acid, the temperature is typically elevated.[1]
Suboptimal Stoichiometry: Incorrect molar ratio of reactants.- Carefully control the stoichiometry of bromine addition. A slight excess may be necessary, but a large excess can lead to over-bromination.
Product Loss During Work-up: The product may be lost during extraction or filtration steps.- Extraction: If using liquid-liquid extraction, ensure the pH of the aqueous layer is adjusted to minimize the solubility of the product. Perform multiple extractions with smaller volumes of the organic solvent for better efficiency.[2] - Filtration: Use appropriately sized filter paper and wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product.
Side Reactions: Formation of significant amounts of byproducts.- Temperature Control: Maintain strict temperature control during the addition of bromine, as exothermic reactions can lead to side products.[6] - Slow Addition: Add the brominating agent dropwise to control the reaction rate and minimize local concentration hotspots.[1][6]
Low Purity
Observation Possible Cause Suggested Solution
Presence of multiple spots on TLC or peaks in HPLC/LC-MS.Unreacted Starting Material: The reaction did not go to completion.- See "Incomplete Reaction" under the "Low Yield" section.
Over-bromination: Formation of di- or poly-brominated species.- Stoichiometry: Use a controlled amount of the brominating agent.[3] - Purification: Utilize column chromatography for separation. A gradient elution from a non-polar to a more polar solvent system can effectively separate compounds with different polarities.[2]
Positional Isomers: Formation of other brominated isomers.- Reaction Conditions: Isomer formation can be sensitive to the solvent and temperature. Adhere closely to established protocols. - Purification: Recrystallization can sometimes selectively crystallize the desired isomer. Column chromatography is also an effective method for separating isomers.[2]
Dark brown or discolored product.[1]Presence of Colored Impurities: Formation of polymeric or degradation products.- Recrystallization with Charcoal: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2] - Column Chromatography: Colored impurities can often be separated on a silica gel column.[2]

Experimental Protocols

Synthesis of this compound[1]

This protocol is adapted from a known synthetic procedure.

Materials:

  • 2-amino-3-hydroxypyridine

  • Bromine

  • Acetic acid

  • Ether

Procedure:

  • Suspend 2-amino-3-hydroxypyridine (e.g., 20 g, 0.18 mol) in acetic acid (300 mL) in a reaction vessel equipped with a mechanical stirrer.

  • Cool the suspension to 5-10 °C using an ice bath.

  • Slowly add bromine (e.g., 11.2 mL, 0.21 mol) dropwise to the stirred suspension while maintaining the temperature between 5-10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 120-125 °C and maintain this temperature for 12 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude product.

  • Grind the crude solid with ether (3 x 50 mL) to remove impurities.

  • Dry the resulting solid under vacuum to afford this compound as a dark brown solid.

Visualizations

Experimental Workflow: Synthesis and Purification

Workflow for this compound Synthesis start Start: 2-amino-3-hydroxypyridine bromination Bromination with Br2 in Acetic Acid start->bromination reaction Heat at 120-125 °C for 12h bromination->reaction concentration Concentration under Reduced Pressure reaction->concentration crude_product Crude Product (Dark Brown Solid) concentration->crude_product purification Purification: Grinding with Ether crude_product->purification final_product Final Product: this compound purification->final_product

Caption: Synthesis and Purification Workflow.

Troubleshooting Logic for Low Purity

Troubleshooting Flowchart for Low Purity Product start Low Purity Product Identified (TLC/HPLC) check_impurities Characterize Impurities (MS, NMR) start->check_impurities starting_material Unreacted Starting Material? check_impurities->starting_material over_bromination Over-brominated Species? check_impurities->over_bromination colored_impurities Colored Impurities? check_impurities->colored_impurities increase_reaction Increase Reaction Time/Temp starting_material->increase_reaction Yes optimize_stoichiometry Optimize Bromine Stoichiometry over_bromination->optimize_stoichiometry Yes column_chromatography Column Chromatography over_bromination->column_chromatography Also consider recrystallization Recrystallization with Activated Charcoal colored_impurities->recrystallization Yes

Caption: Impurity Troubleshooting Logic.

References

Technical Support Center: Troubleshooting Homocoupling in Bromopyridine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the common side reaction of homocoupling in bromopyridine Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a bromopyridine Suzuki reaction, and why is it a problem?

A1: Homocoupling is a significant side reaction where the boronic acid reagent couples with itself to form a symmetrical biaryl byproduct.[1] This is problematic for several reasons: it consumes the boronic acid, reduces the yield of the desired bromopyridine cross-coupled product, and complicates the purification process as the homocoupled byproduct often has a similar polarity to the target molecule.[1][2] The electron-deficient nature of the pyridine ring can sometimes make these side reactions more competitive.[3]

Q2: What are the primary causes of boronic acid homocoupling?

A2: There are two main culprits behind boronic acid homocoupling:

  • Presence of Oxygen: Trace amounts of oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species.[1][4] These Pd(II) species can then promote the homocoupling of two boronic acid molecules.[1][5] It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling byproducts.[1][5]

  • Palladium(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must be reduced in situ to the active Pd(0) form.[1][5] One pathway for this reduction involves the homocoupling of two boronic acid molecules, which generates the necessary Pd(0) but at the expense of your starting material.[1][4]

Q3: How can I effectively minimize oxygen in my reaction setup?

A3: Rigorous exclusion of oxygen is the most critical step to prevent homocoupling.[1][3] Standard methods include:

  • Inert Atmosphere: Ensure the entire reaction is carried out under a strictly inert atmosphere, such as high-purity Argon or Nitrogen.[6]

  • Degassing Solvents: All solvents must be thoroughly degassed before use.[3] This can be achieved by:

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (15-30 minutes) is a common and effective method.[1]

    • Freeze-Pump-Thaw: For the most rigorous oxygen removal, this technique involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then allowing it to thaw under the inert atmosphere. Repeating this cycle three to four times is recommended.[1][7]

Q4: Which palladium source and ligands are best to suppress bromopyridine homocoupling?

A4: Your choice of catalyst and ligand is crucial for favoring the desired cross-coupling over homocoupling.

  • Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred over Pd(II) sources like Pd(OAc)₂.[7][8] This avoids the initial homocoupling that can occur during the in situ reduction of Pd(II) precatalysts.[1][8]

  • Ligands: Bulky, electron-rich phosphine ligands are highly recommended.[1][8] Ligands such as SPhos, XPhos, P(t-Bu)₃, and other Buchwald-type biaryl phosphines accelerate the key steps of the main Suzuki cycle (oxidative addition and reductive elimination).[1][8] This allows the desired cross-coupling reaction to outcompete the slower, undesired homocoupling pathway.[1] N-Heterocyclic Carbenes (NHCs) can also be very effective due to their strong binding to palladium.[8]

Q5: How do the base and solvent affect the formation of homocoupling byproducts?

A5: The base and solvent play a critical role in the reaction's success and selectivity.

  • Base Selection: The choice of base is often substrate-dependent and may require screening.[4] Weaker bases or those with poor solubility can sometimes exacerbate side reactions.[1] For bromopyridines, carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or phosphate bases (e.g., K₃PO₄) are commonly used.[4][6] Hydroxide or alkoxide bases should be used with caution as they can sometimes promote other side reactions like debromination.[6]

  • Solvent Choice: Anhydrous aprotic solvents like dioxane, toluene, or DMF are generally preferred.[1][6] The solvent choice impacts the solubility of all reaction components, which in turn affects reaction rates and selectivity.[1] If an aqueous system is used, it is imperative that it is thoroughly degassed.[6]

Q6: I've already run my reaction and have significant homocoupling byproduct. How can I purify my desired product?

A6: Separating the homocoupled byproduct can be challenging due to similar polarities.[2]

  • Aqueous Work-up: A standard aqueous work-up will remove inorganic salts and water-soluble impurities. If unreacted boronic acid is present, a basic wash (e.g., with aqueous NaOH or K₂CO₃) can convert it to a water-soluble boronate salt, which can then be extracted into the aqueous layer.[2]

  • Column Chromatography: Meticulous column chromatography with a shallow solvent gradient is often the most effective method.[2] It is crucial to first test various solvent systems using Thin Layer Chromatography (TLC) to find the optimal conditions for separation.[2]

  • Recrystallization: If your desired product is a solid, recrystallization from a carefully chosen solvent system can be a highly effective purification technique to isolate it from the homocoupled byproduct.[2]

Quantitative Data Summary

The following tables summarize quantitative and comparative data on factors influencing homocoupling.

Table 1: Effect of Additive on Homocoupling Byproduct

ConditionHomocoupling Product (%)
Without Potassium Formate~0.5% - 1.5%
With Potassium Formate< 0.1%
Data suggests that the addition of a mild reducing agent like potassium formate can reproducibly suppress the homocoupling byproduct to minimal levels.[8][9]

Table 2: Comparative Effect of Ligand Class on Homocoupling

Ligand TypeGeneral CharacteristicsImpact on Homocoupling
Simple Phosphines (e.g., PPh₃)Less bulky, less electron-donating.May allow for more homocoupling, especially under non-ideal conditions.[8]
Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands)Sterically demanding, strong electron donors.Generally suppress homocoupling by accelerating the desired catalytic cycle.[8]
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunable.Can be very effective in suppressing homocoupling due to their strong binding to palladium.[8]

Experimental Protocols

General Protocol for Minimizing Homocoupling in Bromopyridine Suzuki Reactions

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup:

    • To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add the bromopyridine (1.0 eq.), the boronic acid or boronic ester (1.1-1.2 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).[3][6] Using a slight excess of the boronic acid is recommended, but a large excess can favor homocoupling.[6]

    • Seal the flask with a septum.

  • Inerting the Atmosphere:

    • Evacuate the flask under vacuum and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle 4-5 times to ensure a completely inert atmosphere.[7]

  • Solvent Addition:

    • Prepare a degassed solvent mixture (e.g., 1,4-dioxane/water 10:1).[7] Degas the solvent(s) thoroughly by sparging with an inert gas for at least 20 minutes or by using 3-4 freeze-pump-thaw cycles.[1][3]

    • Add the degassed solvent to the reaction flask via a gas-tight syringe under a positive pressure of inert gas.[3]

  • Catalyst Addition:

    • Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol %) and the ligand (e.g., SPhos, 2-6 mol %) to the flask under a positive flow of inert gas.[7] If using a pre-formed catalyst like Pd(dppf)Cl₂, it can be added with the other solids in step 1.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

    • Monitor the reaction progress by TLC or LC-MS. Stop the reaction once the starting material is consumed to prevent prolonged exposure to conditions that may favor side reactions.[6]

  • Work-up and Purification:

    • Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts.[2][3]

    • Consider a basic aqueous wash (e.g., 1M NaOH) if unreacted boronic acid is a concern.[2]

    • Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product via column chromatography or recrystallization as needed.[2]

Visualizations

Troubleshooting Workflow

G start High Homocoupling Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 degas Improve Degassing Protocol: - Use Freeze-Pump-Thaw - Sparge solvents for 30+ min - Ensure inert atmosphere (Ar/N2) check_o2->degas No check_pd What is the Palladium Source? check_o2->check_pd Yes degas->check_pd use_pd0 Switch to a Pd(0) Source: - e.g., Pd(PPh3)4, Pd2(dba)3 - Avoids homocoupling during  in-situ reduction of Pd(II) check_pd->use_pd0 Pd(II) check_ligand Is the ligand optimal? check_pd->check_ligand Pd(0) use_pd0->check_ligand use_bulky_ligand Use Bulky, Electron-Rich Ligands: - e.g., SPhos, XPhos, P(t-Bu)3 - Accelerates desired cross-coupling  over homocoupling pathway check_ligand->use_bulky_ligand No optimize Further Optimization: - Screen bases (e.g., K3PO4) - Adjust temperature - Use mild reducing agent (e.g., K-formate) check_ligand->optimize Yes use_bulky_ligand->optimize

Caption: Troubleshooting workflow for minimizing bromopyridine homocoupling.

Proposed Mechanisms for Boronic Acid Homocoupling

G cluster_0 Oxygen-Mediated Pathway cluster_1 Pd(II) Precatalyst Pathway pd0 Pd(0)L2 (Active Catalyst) pd_peroxo (η²-O₂)Pd(0)L₂ pd0->pd_peroxo + O₂ o2 O2 (trace) pd2 Pd(II) Species pd_peroxo->pd2 + 2 ArB(OH)₂ - H₂O₂ homocoupled1 Ar-Ar (Homocoupling) pd2->homocoupled1 + 2 ArB(OH)₂ boronic1 Ar-B(OH)₂ boronic2 Ar-B(OH)₂ pd2_precat Pd(II)X₂ (Precatalyst) homocoupled2 Ar-Ar (Homocoupling) pd2_precat->homocoupled2 + 2 ArB(OH)₂ boronic3 Ar-B(OH)₂ boronic4 Ar-B(OH)₂ pd0_generated Pd(0)L₂ (Generated for Suzuki Cycle) homocoupled2->pd0_generated (generates)

Caption: Primary mechanisms leading to boronic acid homocoupling.

Suzuki Catalytic Cycle vs. Competing Homocoupling

G cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homo Competing Homocoupling Side Reaction pd0_main Pd(0)Lₙ oxidative_add Oxidative Addition pd0_main->oxidative_add + R-Br (Bromopyridine) transmetal Transmetalation oxidative_add->transmetal + Ar'-B(OH)₂ reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0_main product R-Ar' (Desired Product) reductive_elim->product pd_side Pd(II) Species (from O₂ or Precatalyst) homocoupling_prod Ar'-Ar' (Byproduct) pd_side->homocoupling_prod + 2 Ar'-B(OH)₂ boronic_a Ar'-B(OH)₂ boronic_b Ar'-B(OH)₂

Caption: The desired Suzuki cycle versus the competing homocoupling pathway.

References

Validation & Comparative

A Comparative Guide to 2-Amino-4-bromopyridin-3-ol hydrobromide and Other Bromopyridines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, brominated pyridines serve as versatile and indispensable building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. The strategic placement of a bromine atom on the pyridine ring allows for a diverse array of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of 2-Amino-4-bromopyridin-3-ol hydrobromide with other key bromopyridine isomers, focusing on their relative performance in cornerstone synthetic reactions. While direct comparative studies for this compound are limited, this guide extrapolates its expected reactivity based on established principles and data from structurally analogous compounds.

Introduction to Bromopyridine Reactivity

The reactivity of bromopyridines in cross-coupling reactions is fundamentally governed by the electronic properties of the pyridine ring and the position of the bromine substituent. The electron-withdrawing nature of the pyridine nitrogen atom generally facilitates the oxidative addition of the C-Br bond to a palladium(0) catalyst, a critical step in many catalytic cycles. However, the position of the nitrogen relative to the bromine, along with the electronic influence of other substituents, can significantly modulate this reactivity.

Generally, the order of reactivity for simple bromopyridine isomers in palladium-catalyzed cross-coupling reactions is: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. This trend is attributed to the strong electron-withdrawing effect of the nitrogen at the para-position in 4-bromopyridine, which highly polarizes the C-Br bond. While 2-bromopyridine is also activated, the proximity of the nitrogen's lone pair can sometimes lead to catalyst inhibition. 3-Bromopyridine is typically the least reactive, often necessitating more forcing reaction conditions.

The subject of this guide, This compound , presents a more complex substitution pattern. The presence of an electron-donating amino group at the 2-position and a hydroxyl group at the 3-position is expected to influence the electronic nature of the pyridine ring and, consequently, the reactivity of the C-Br bond at the 4-position.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds. The following table summarizes typical reaction conditions and representative yields for the Suzuki-Miyaura coupling of various bromopyridines with arylboronic acids.

Bromopyridine SubstratePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Amino-4-bromopyridine Pd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O901285-95
2-Bromopyridine Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O10012~80-90
3-Bromopyridine Pd(dppf)Cl₂ (3)-K₃PO₄1,4-Dioxane10016~70-85
4-Bromopyridine Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1008>90
2-Amino-3-bromopyridine Pd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O9012~80-90

Analysis of this compound in Suzuki-Miyaura Coupling:

The electron-donating amino and hydroxyl groups in this compound are expected to increase the electron density of the pyridine ring, which could potentially decrease the reactivity of the C-Br bond towards oxidative addition compared to unsubstituted 4-bromopyridine. However, the bromine atom is still at the activated 4-position. Therefore, its reactivity is anticipated to be comparable to or slightly lower than that of 2-amino-4-bromopyridine, likely requiring optimized catalytic systems to achieve high yields. The hydrobromide salt form will necessitate the use of a sufficient amount of base to neutralize the salt and facilitate the reaction.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The table below presents typical conditions and yields for the amination of various bromopyridines.

Bromopyridine SubstratePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Amino-4-bromopyridine Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018~80-95
2-Bromopyridine Pd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10012~85-95
3-Bromopyridine Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane11024~70-90
4-Bromopyridine Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH10010>90
2-Amino-3-bromopyridine Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018~80-95

Analysis of this compound in Buchwald-Hartwig Amination:

Similar to the Suzuki-Miyaura coupling, the electronic effects of the amino and hydroxyl groups in this compound will play a significant role. The potential for chelation of the palladium catalyst by the amino and hydroxyl groups could influence the catalytic activity. Therefore, the choice of a suitable bulky and electron-rich phosphine ligand will be crucial to promote the desired C-N bond formation and prevent catalyst inhibition. The use of a strong base will be necessary to deprotonate the amine coupling partner and neutralize the hydrobromide salt.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Bromopyridines

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the bromopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of Bromopyridines

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the bromopyridine and the amine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways and Mechanisms

To aid in the understanding of the discussed synthetic transformations, the following diagrams illustrate the general experimental workflow and the catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: Bromopyridine, Coupling Partner, Catalyst, Ligand, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir (e.g., 80-110 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle center Pd(0)L_n transmetalation Transmetalation pd_ii_complex R-Pd(II)-X(L_n) center->pd_ii_complex R-X oxidative_addition Oxidative Addition diorgano_pd_complex R-Pd(II)-R'(L_n) reductive_elimination Reductive Elimination product R-R' pd_ii_complex->diorgano_pd_complex R'-B(OR)₂ + Base diorgano_pd_complex->center R-R' reactants R-X + R'-B(OR)₂ base Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a valuable and functionalized building block for organic synthesis. While its reactivity in cross-coupling reactions has not been as extensively documented as that of simpler bromopyridines, its structural features provide a basis for predicting its behavior. The presence of both electron-donating amino and hydroxyl groups, combined with the activated position of the bromine atom, suggests that with careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, this compound can be effectively utilized in a wide range of synthetic transformations. This guide provides a foundational understanding for researchers to develop robust synthetic protocols for the derivatization of this and other substituted bromopyridines. Further experimental investigation is warranted to fully elucidate the comparative reactivity of this interesting molecule.

Comparative Analysis of 2-Amino-4-bromopyridin-3-ol Hydrobromide Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biological activities of novel chemical scaffolds is paramount. This guide aims to provide a comparative overview of the biological activity of derivatives of "2-Amino-4-bromopyridin-3-ol hydrobromide." However, a comprehensive search of publicly available scientific literature and patent databases did not yield specific studies detailing the synthesis and comparative biological evaluation of a series of these particular derivatives.

General Biological Potential of Related Scaffolds

Literature on related pyridine-containing molecules suggests potential avenues of exploration for derivatives of this compound:

  • Anticancer Activity: Substituted 2-aminopyridine derivatives have been investigated as potential anticancer agents. Their mechanism of action often involves the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that are frequently dysregulated in cancer.

  • Antimicrobial Activity: The 2-aminopyridine scaffold is also a known pharmacophore in the development of antibacterial and antifungal agents. Modifications to the core structure can lead to compounds with potent activity against various microbial strains.

  • Kinase Inhibition: The structural features of 2-aminopyridin-3-ol suggest it could serve as a scaffold for the design of kinase inhibitors. The amino and hydroxyl groups can form key hydrogen bond interactions within the ATP-binding site of kinases, while the bromine atom provides a vector for further chemical modification to enhance potency and selectivity.

Future Directions and a Hypothetical Experimental Workflow

Given the lack of specific data, this guide proposes a hypothetical experimental workflow for the synthesis and evaluation of this compound derivatives. This workflow is based on standard practices in drug discovery and medicinal chemistry.

Experimental Workflow: Synthesis and Evaluation of 2-Amino-4-bromopyridin-3-ol Derivatives

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound derivatization Derivatization at Amino and/or Hydroxyl Groups start->derivatization purification Purification and Characterization derivatization->purification primary_screening Primary Screening (e.g., Antiproliferative Assay) purification->primary_screening secondary_screening Secondary Screening (e.g., Kinase Inhibition Assay) primary_screening->secondary_screening tertiary_screening Tertiary Screening (e.g., In vivo studies) secondary_screening->tertiary_screening sar Structure-Activity Relationship (SAR) Analysis secondary_screening->sar lead_optimization Lead Optimization tertiary_screening->lead_optimization sar->lead_optimization

Caption: Hypothetical workflow for the development of 2-Amino-4-bromopyridin-3-ol derivatives.

Hypothetical Signaling Pathway of Interest

Based on the activities of related compounds, a potential target class for 2-Amino-4-bromopyridin-3-ol derivatives could be protein kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Amino-4-bromopyridin-3-ol Derivative Inhibitor->PI3K  inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a derivative.

Conclusion

While the specific biological activities of "this compound" derivatives remain largely unexplored in the public domain, the chemical scaffold holds promise for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The lack of published comparative data underscores an opportunity for new research in this area. Future studies involving the synthesis of a focused library of these derivatives and their systematic biological evaluation are warranted to unlock their therapeutic potential. Researchers interested in this scaffold are encouraged to undertake such studies to fill the current knowledge gap.

Spectroscopic Analysis of "2-Amino-4-bromopyridin-3-ol hydrobromide" Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for hypothetical reaction products of "2-Amino-4-bromopyridin-3-ol hydrobromide". Due to the limited availability of direct experimental data for this specific compound's reaction products in the public domain, this guide leverages established principles of spectroscopic analysis to predict the characteristic changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data upon chemical modification. This approach allows for a foundational understanding of how different reactions would impact the spectroscopic signature of the parent molecule, offering a valuable reference for researchers working with similar substituted pyridinols.

Comparative Spectroscopic Data of Hypothetical Reaction Products

The following tables summarize the expected spectroscopic data for the starting material and three potential reaction products: N-acetylation, O-methylation, and a Suzuki coupling reaction at the bromine position. These reactions are representative of the reactivity of the amino, hydroxyl, and bromo functional groups, respectively.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton2-Amino-4-bromopyridin-3-ol (Starting Material)N-acetyl- (Product A)O-methyl- (Product B)4-phenyl- (Product C)Rationale for Chemical Shift Changes
Pyridine-H (position 5)~6.8 - 7.2~7.0 - 7.4~6.9 - 7.3~7.2 - 7.6Deshielding due to electronic changes from substitution.
Pyridine-H (position 6)~7.5 - 7.9~7.7 - 8.1~7.6 - 8.0~7.8 - 8.2Deshielding due to electronic changes from substitution.
-NH₂~5.0 - 6.0 (broad)-~5.2 - 6.2 (broad)~5.1 - 6.1 (broad)Disappearance upon acetylation.
-OH~9.0 - 10.0 (broad)~9.2 - 10.2 (broad)-~9.1 - 10.1 (broad)Disappearance upon methylation.
-NH-C(O)CH₃-~9.5 - 10.5 (broad)--Appearance of amide proton signal.
-C(O)CH₃-~2.0 - 2.3--Appearance of acetyl methyl protons.
-OCH₃--~3.7 - 4.0-Appearance of methoxy protons.
Phenyl-H---~7.3 - 7.8Appearance of aromatic protons from the new phenyl group.

Table 2: Expected Characteristic IR Absorption Frequencies (cm⁻¹)

Functional Group2-Amino-4-bromopyridin-3-ol (Starting Material)N-acetyl- (Product A)O-methyl- (Product B)4-phenyl- (Product C)Rationale for Frequency Changes
O-H Stretch3200-3600 (broad)3200-3600 (broad)Absent3200-3600 (broad)Disappearance of the broad O-H stretch upon methylation.[1][2]
N-H Stretch3300-3500 (two bands)~3300 (one band)3300-3500 (two bands)3300-3500 (two bands)Primary amine (two bands) is converted to a secondary amide (one band).[3]
C=O Stretch (Amide I)-1650-1690--Appearance of a strong carbonyl absorption.[2]
N-H Bend (Amide II)-1510-1570--Appearance of the amide II band.
C-Br Stretch600-700600-700600-700AbsentDisappearance of the C-Br stretch after Suzuki coupling.
Aromatic C=C Stretch1400-16001400-16001400-16001400-1600Potential shifts and additional peaks in the fingerprint region due to substitution.

Table 3: Expected Key Mass Spectrometry (m/z) Fragments

Ion2-Amino-4-bromopyridin-3-ol (Starting Material)N-acetyl- (Product A)O-methyl- (Product B)4-phenyl- (Product C)Rationale for m/z Changes
[M]⁺ & [M+2]⁺188/190230/232202/204185Characteristic 1:1 isotopic pattern for bromine.[4][5] Loss of this pattern in Product C.
[M-Br]⁺109151123-Loss of the bromine radical.[4]
[M-H₂O]⁺170/172212/214-167Loss of water, less likely in the O-methylated product.
[M-CH₃CO]⁺-187/189--Loss of the acetyl group.
[M-CH₃]⁺--187/189-Loss of the methyl group.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample properties.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain ¹H NMR spectra to determine the proton environment of the reaction products.

  • Materials:

    • Sample (~5-10 mg)

    • Deuterated solvent (e.g., DMSO-d₆)

    • 5 mm NMR tubes

    • Internal standard (e.g., Tetramethylsilane, TMS)

  • Procedure:

    • Sample Preparation: Dissolve the sample in the deuterated solvent in an NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

    • Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Standard acquisition parameters for ¹H NMR should be used.

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the reaction products.

  • Materials:

    • Sample (solid or liquid)

    • Potassium bromide (KBr) for solid samples

    • FTIR spectrometer

  • Procedure:

    • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

    • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of interest.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the reaction products.

  • Materials:

    • Sample

    • Appropriate solvent for sample introduction

    • Mass spectrometer (e.g., with Electron Ionization - EI)

  • Procedure:

    • Sample Introduction: Introduce the sample into the mass spectrometer.

    • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

    • Data Analysis: Identify the molecular ion peak(s) and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of bromine is a key diagnostic feature.[4][5]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of a typical research project involving the synthesis and analysis of derivatives of 2-Amino-4-bromopyridin-3-ol.

General Workflow for Synthesis and Spectroscopic Analysis A Starting Material (2-Amino-4-bromopyridin-3-ol HBr) B Chemical Reaction (e.g., Acetylation, Methylation, Suzuki Coupling) A->B C Reaction Product (Purified) B->C D Spectroscopic Analysis C->D E ¹H NMR D->E F IR Spectroscopy D->F G Mass Spectrometry D->G H Data Interpretation & Structural Elucidation E->H F->H G->H

Caption: Workflow for Synthesis and Analysis.

Decision-Making Logic for Spectroscopic Interpretation Start Analyze Spectra of Reaction Product MS MS: Is M+2 peak present? Start->MS IR_OH IR: Broad O-H stretch absent? MS->IR_OH Yes Prod_C Conclusion: Likely Suzuki Product MS->Prod_C No IR_CO IR: Strong C=O stretch present? IR_OH->IR_CO No Prod_B Conclusion: Likely O-Alkylation Product IR_OH->Prod_B Yes NMR_NH ¹H NMR: -NH₂ signal replaced by -NH-? IR_CO->NMR_NH Yes Inconclusive Inconclusive/Side Reaction IR_CO->Inconclusive No Prod_A Conclusion: Likely N-Acylation Product NMR_NH->Prod_A Yes NMR_NH->Inconclusive No NMR_OMe ¹H NMR: -OCH₃ signal present? NMR_OMe->Inconclusive No NMR_Ph ¹H NMR: Phenyl signals present? NMR_Ph->Inconclusive No Prod_C->NMR_Ph Prod_B->NMR_OMe

Caption: Spectroscopic Interpretation Logic.

References

A Comparative Guide to the Structural Confirmation of Substituted Pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural elucidation of substituted pyridinols is paramount. These heterocyclic compounds often exist as a mixture of tautomers, primarily the hydroxypyridine and pyridone forms, complicating their structural analysis. This guide provides an objective comparison of key analytical techniques, supported by experimental data, to definitively confirm the structure of these versatile molecules.

The Central Challenge: Tautomerism

Substituted pyridinols, particularly 2- and 4-hydroxypyridines, readily interconvert between their hydroxy (enol) and pyridone (keto) forms. The position of this equilibrium is sensitive to the nature and position of substituents, solvent polarity, temperature, and physical state (solution vs. solid).[1][2][3] Confirming the dominant tautomeric form is crucial as it dictates the molecule's physicochemical properties, reactivity, and biological interactions.

tautomerism A Pyridinol B Pyridone A->B Equilibrium

Caption: Tautomeric equilibrium between hydroxypyridine and pyridone forms.

Comparative Analysis of Analytical Techniques

A multi-faceted approach combining several spectroscopic and analytical methods is essential for unambiguous structural confirmation. The following sections compare the utility of X-ray Crystallography, NMR Spectroscopy, UV/Vis Spectroscopy, and Mass Spectrometry.

Single-Crystal X-ray Diffraction

Performance: X-ray crystallography provides the most definitive structural information for a molecule in the solid state.[4] It resolves atomic positions with high precision, allowing for the direct visualization of the tautomeric form present in the crystal lattice and unambiguous determination of bond lengths and intermolecular interactions.

Data Presentation:

CompoundTautomeric Form (Solid State)Key Bond Lengths (Å)Reference
2-Hydroxy-5-nitropyridineOxo-form (Pyridone)C=O: ~1.24, N-H: ~0.87[1][3]
Pyridyl Substituted CleftsVaries with structureC-O: ~1.36, O-H: ~0.84[5]
Substituted 2-pyridonesOxo-form (Pyridone)C=O, C-N bond lengths[6]

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of the substituted pyridinol are grown, typically by slow evaporation of a suitable solvent.

  • Mounting: A suitable crystal is mounted on a goniometer head.

  • Data Collection: The crystal is cooled (e.g., to 120-170 K) and exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation).[7] Diffraction data (angles and intensities of reflections) are collected using a detector.[4]

  • Structure Solution & Refinement: The collected data are processed to solve the phase problem and generate an electron density map. The atomic positions are then refined to fit the experimental data, yielding the final crystal structure.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Performance: NMR spectroscopy is the most powerful tool for determining molecular structure in solution. For substituted pyridinols, ¹H and ¹³C NMR are used to identify the number and connectivity of atoms. The chemical shifts are highly sensitive to the tautomeric form. Often, "fixed" tautomers (N-methylated for the pyridone form, O-methylated for the hydroxypyridine form) are synthesized and their spectra are compared to the parent compound to determine the equilibrium position in a given solvent.[1][3]

Data Presentation:

CompoundSolvent¹H Chemical Shift δ (ppm)¹³C Chemical Shift δ (ppm)Inferred TautomerReference
2-HydroxypyridineDMSO-d₆H6: ~7.5, N-H: ~11.7C2: ~162, C6: ~140Pyridone[1]
4-Phenyl-6-oxo-bipyridineDMSO-d₆Signal broadening observedIntermediate exchange rateTautomeric Mix[9]
Substituted PyridinesCDCl₃H2/H6 shifts vary with pKaC2/C4/C6 shifts varyVaries[10][11]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the sample in the NMR spectrometer. Acquire ¹H and ¹³C spectra at a specific frequency (e.g., 600 MHz for ¹H).[12] Standard pulse sequences are used.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.

  • Spectral Analysis: Chemical shifts, coupling constants, and signal integrations are analyzed to deduce the structure. Comparison with spectra of N-methyl and O-methyl analogs helps in assigning the predominant tautomer.[1]

UV/Vis Spectroscopy

Performance: UV/Vis spectroscopy is particularly effective for the quantitative determination of the amounts of each tautomer in solution.[3] The hydroxypyridine and pyridone forms have distinct absorption maxima (λmax). By analyzing the spectra in different solvents, one can observe shifts in the tautomeric equilibrium.

Data Presentation:

CompoundSolventλmax (nm) of Form A (Hydroxy)λmax (nm) of Form B (Pyridone)Predominant FormReference
2-HydroxypyridineCyclohexane~270~300A (Hydroxy)[3]
2-HydroxypyridineWater~270~300B (Pyridone)[3]
Substituted 2-pyridonesVariousVaries with substituentVaries with substituentVaries[6]

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions (~10⁻⁴ to 10⁻⁵ M) of the substituted pyridinol in various spectroscopic-grade solvents (e.g., water, ethanol, dichloromethane, THF).[1][6]

  • Data Acquisition: Record the absorption spectrum of each solution over a range of 200–600 nm using a dual-beam UV/Vis spectrophotometer and quartz cells.[6]

  • Data Analysis: Identify the λmax values. The relative intensities of the absorption bands corresponding to each tautomer are used to calculate the equilibrium constant ([B]/[A]) in each solvent.

Mass Spectrometry (MS)

Performance: Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[12] While MS does not directly distinguish between tautomers (as they have the same mass), the fragmentation patterns observed in tandem MS (MS/MS) can sometimes offer clues about the structure of the parent ion.[13]

Data Presentation:

CompoundIonization Method[M+H]⁺ Calculated[M+H]⁺ FoundReference
3-PyridinolEI96.0422-[14]
Multi-substituted PyridineESI-FTMS316.1450316.1446[12]
Chlorpyrifos MetaboliteESI-MS/MS--[13]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile, methanol).

  • Infusion: Introduce the sample into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum. For HRMS, a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap is used.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.

Integrated Workflow for Structural Confirmation

A logical workflow ensures all structural aspects are covered, from initial synthesis to final confirmation.

workflow sub Synthesis & Purification ms Mass Spectrometry (Confirm MW) sub->ms nmr NMR Spectroscopy (¹H, ¹³C) ms->nmr uv UV/Vis Spectroscopy (Tautomer Ratio) nmr->uv xray X-ray Crystallography (Solid-State Structure) nmr->xray If crystals form comp Computational Studies nmr->comp confirm Final Structure Confirmed nmr->confirm uv->comp uv->confirm xray->comp xray->confirm comp->confirm

Caption: Integrated workflow for the structural confirmation of substituted pyridinols.

Conclusion

No single technique can fully characterize the structure and tautomeric behavior of substituted pyridinols. A combination of methods is essential for a comprehensive understanding. X-ray crystallography provides the definitive solid-state structure, while NMR is indispensable for elucidating the structure in solution. UV/Vis spectroscopy offers a quantitative measure of tautomeric equilibria, and mass spectrometry confirms the fundamental molecular formula. These experimental approaches, when complemented by computational studies, provide a robust framework for the unambiguous structural confirmation of substituted pyridinols, empowering confident decision-making in drug discovery and development.

References

A Comparative Yield Analysis of Bromopyridine Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyridines is a critical task. Bromopyridines are versatile building blocks for this purpose, amenable to a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the yields of several common coupling reactions of bromopyridines, supported by experimental data to inform reaction planning and optimization.

The reactivity of bromopyridines in cross-coupling reactions is significantly influenced by the position of the bromine atom on the pyridine ring. Generally, the electron-withdrawing nature of the pyridine nitrogen activates the C-Br bond towards oxidative addition, a key step in the catalytic cycle. However, the proximity of the nitrogen to the bromine atom can also lead to catalyst inhibition. The typical reactivity order for bromopyridine isomers is 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1][2] 4-Bromopyridine is often the most reactive due to the strong electronic activation from the para-nitrogen.[1] While 2-bromopyridine is also highly reactive, the adjacent nitrogen atom can sometimes inhibit the catalyst, necessitating the use of specialized ligands.[1][3] 3-Bromopyridine is generally the least reactive isomer, often requiring more forcing conditions to achieve high yields.[1]

Comparative Yield Data for Key Coupling Reactions

The following tables summarize the yields of various palladium-catalyzed cross-coupling reactions with different bromopyridine substrates. These tables are designed to provide a comparative overview of what can be expected under different conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between a bromopyridine and an organoboron compound.

Bromopyridine SubstrateCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane70-80N/AHigh[4][5]
5-bromo-1-ethyl-pyrimidineArylboronic acidPd(dppf)Cl₂dppfK₂CO₃DimethoxyethaneN/AN/AN/A[4]
2-Bromo-4-iodopyridineArylboronic acidPd(OAc)₂ (2)SPhosK₂CO₃Toluene/H₂O1008~90-98[6]
2-Bromo-4-iodopyridineArylboronic acidPdCl₂(dppf) (3)dppfCs₂CO₃DMF9012~88-96[6]
2-BromopyridinePhenylboronic acidPd(OAc)₂ / LigandVariousVariousVariousN/AN/A~70-95[1]
3-BromopyridinePhenylboronic acidPd(OAc)₂ / LigandVariousVariousVariousN/AN/A~60-85[1]
4-BromopyridinePhenylboronic acidPd(OAc)₂ / LigandVariousVariousVariousN/AN/A~85-98[1]
6-bromopyridin-3-amineArylboronic acidPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[2][7]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[7][8]
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and a bromopyridine. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[2]

Bromopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-ChloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHTHF60 / 4845[9]
2-Bromopyridine1-OctynePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHTHF60 / 692[9]
2-IodopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT / 298[9]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%)Et₃NDMF100 / 3up to 96[10]
2-BromopyridinePhenylacetyleneNS-MCM-41-Pd (0.1 mol%) / CuI / PPh₃Et₃NNMP90 / 399[11]
3-BromopyridinePhenylacetyleneNS-MCM-41-Pd (0.1 mol%) / CuI / PPh₃Et₃NNMP90 / 2498[11]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which is crucial for the synthesis of many pharmaceutical compounds.[1] The amination of 2-halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[3]

Bromopyridine SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-BromopyridineVarious aminesPd₂(dba)₃ / LigandNaOtBuToluene80-110N/A[3]
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2) / RuPhos (8)LiHMDSTHF65 / 1683[12]
3-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalystLiHMDSTHFN/A78[12]
2-BromopyridinesVolatile aminesPd(OAc)₂ / dpppNaOtBuToluene8055-98[13]
3-Bromopyridine-D4Primary/secondary aminePd catalyst / Phosphine ligandNaOBuᵗ, LiHMDSToluene, THF, DioxaneN/AN/A[14]
Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with a bromopyridine, catalyzed by a nickel or palladium complex. This reaction is known for its high yields and tolerance of various functional groups.[15][16]

Bromopyridine SubstrateCoupling PartnerCatalystNotesYield (%)Reference
2-BromopyridineOrganozinc reagentPalladium or NickelLower yields compared to iodo-substituted pyridines.44[15]
3-BromopyridineOrganozinc reagentPalladium or NickelLower yields compared to iodo-substituted pyridines.33[15]
4-BromopyridineOrganozinc reagentPalladium or NickelLower yields compared to iodo-substituted pyridines.23[15]
Heck Coupling

The Heck reaction couples a bromopyridine with an alkene to form a substituted alkene.

Bromopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
3-BromopyridineButyl acrylatePd(OAc)₂ / Supramolecular ligandK₂CO₃Toluene130>95[17]
3-BromopyridineStyrenePd(OAc)₂ / Supramolecular ligandK₂CO₃Toluene13095[17]
Aryl bromidesStyrenePd(OAc)₂ (1 mol%) / Tetrahydropyrimidinium salt (2 mol%)K₂CO₃DMF/H₂O (1:1)80Good[18]
Stille Coupling

The Stille coupling utilizes an organotin reagent to couple with a bromopyridine. While effective, the toxicity of organotin compounds is a significant drawback.[19][20]

Specific yield data for Stille coupling of bromopyridines was not prevalent in the initial search results, but it is a known transformation. The reaction generally proceeds under mild conditions.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for some of the key coupling reactions.

General Protocol for Suzuki-Miyaura Coupling of 2-Bromo-4-iodopyridine

This protocol is designed for the selective functionalization at the C-4 position.[6]

  • Materials: 2-Bromo-4-iodopyridine (1.0 mmol, 1.0 equiv), Arylboronic acid (1.2 mmol, 1.2 equiv), Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv), Base (e.g., Cs₂CO₃, 2.0 equiv), Degassed solvent (e.g., DMF, 5 mL).

  • Procedure:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-Bromo-4-iodopyridine, arylboronic acid, palladium catalyst, and base.

    • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling of 2-Bromo-4-iodopyridine

This protocol is also designed for selective coupling at the C-4 position.[6]

  • Materials: 2-Bromo-4-iodopyridine (1.0 mmol, 1.0 equiv), Terminal alkyne (1.1 mmol, 1.1 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), Copper(I) co-catalyst (e.g., CuI, 0.05 equiv), Base (e.g., Et₃N, 3.0 equiv), Degassed solvent (e.g., THF, 5 mL).

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the 2-Bromo-4-iodopyridine, palladium catalyst, and copper(I) co-catalyst.

    • Add the degassed solvent and the amine base.

    • Add the terminal alkyne dropwise to the mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

    • After completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent in vacuo and purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination of 2-Bromopyridines

This protocol provides a starting point for the challenging amination of 2-bromopyridines.[3]

  • Materials: 2-Bromopyridine (1.0 mmol, 1.0 equiv), Amine (1.2 mmol, 1.2 equiv), Palladium source (e.g., Pd₂(dba)₃, 1 mol%), Phosphine ligand (e.g., XPhos, 2-4 mol%), Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), Anhydrous, degassed solvent (e.g., Toluene).

  • Procedure:

    • In a glovebox, add the 2-bromopyridine, amine, base, and phosphine ligand to an oven-dried reaction vial.

    • Add the palladium source.

    • Add the anhydrous, degassed solvent.

    • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate and purify by column chromatography.

Visualizing the Reaction Selection Workflow

The choice of coupling reaction depends on several factors, including the desired bond to be formed (C-C, C-N), the nature of the coupling partner, and the position of the bromine on the pyridine ring. The following diagram illustrates a logical workflow for selecting an appropriate coupling reaction.

G cluster_start Starting Material start Bromopyridine bond_cc C-C Bond start->bond_cc Select bond type bond_cn C-N Bond start->bond_cn Select bond type partner_boron Organoboron (R-B(OR)₂) bond_cc->partner_boron Choose partner partner_alkyne Terminal Alkyne (R-C≡CH) bond_cc->partner_alkyne Choose partner partner_alkene Alkene (R-CH=CH₂) bond_cc->partner_alkene Choose partner partner_zinc Organozinc (R-ZnX) bond_cc->partner_zinc Choose partner partner_tin Organotin (R-SnR'₃) bond_cc->partner_tin Choose partner partner_amine Amine (R₂NH) bond_cn->partner_amine Choose partner reaction_suzuki Suzuki-Miyaura partner_boron->reaction_suzuki reaction_sonogashira Sonogashira partner_alkyne->reaction_sonogashira reaction_heck Heck partner_alkene->reaction_heck reaction_negishi Negishi partner_zinc->reaction_negishi reaction_stille Stille partner_tin->reaction_stille reaction_buchwald Buchwald-Hartwig partner_amine->reaction_buchwald

Caption: A workflow for selecting a suitable coupling reaction for bromopyridines.

References

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Bromopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 26, 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and functional materials. Its integration into complex molecules frequently relies on palladium-catalyzed cross-coupling reactions, where brominated pyridines serve as key building blocks. The position of the bromine atom on the pyridine ring dramatically influences the substrate's reactivity, impacting reaction conditions, catalyst selection, and overall efficiency. This guide provides an objective comparison of the reactivity of 2-, 3-, and 4-bromopyridine in common cross-coupling reactions, supported by experimental data and detailed protocols.

Theoretical Background: Electronic Effects on Reactivity

The reactivity of bromopyridines in palladium-catalyzed cross-coupling is primarily dictated by the rate-determining step: the oxidative addition of the carbon-bromine (C-Br) bond to the Pd(0) catalyst. The electron density at the carbon atom bearing the bromine influences the ease of this step.

The pyridine nitrogen is a strong electron-withdrawing group, which decreases electron density on the ring carbons. This effect is most pronounced at the ortho (2-) and para (4-) positions. Consequently, the general reactivity trend for bromopyridine isomers in palladium-catalyzed cross-coupling reactions is often observed as: 4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine .[1][2]

  • 4-Bromopyridine: The bromine is at the para position relative to the nitrogen atom. The strong electron-withdrawing effect of the nitrogen polarizes the C4-Br bond, making the carbon highly electrophilic and susceptible to oxidative addition. This results in high reactivity.[1]

  • 2-Bromopyridine: The C2-Br bond is also activated. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst. This can sometimes inhibit the reaction or necessitate the use of specialized ligands to achieve high yields.[1]

  • 3-Bromopyridine: The nitrogen's electron-withdrawing effect is weakest at the meta position. As a result, 3-bromopyridine is the least reactive of the three isomers, often requiring more forcing conditions such as higher temperatures, longer reaction times, or more active catalysts to achieve comparable yields.[1]

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling reactions.[3] The reactivity of bromopyridine isomers follows the general trend, as illustrated by the representative yields in the coupling with phenylboronic acid.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid [1]

Bromopyridine IsomerCatalyst / LigandBaseSolventTemperature (°C) / Time (h)Yield (%)
4-Bromopyridine Pd(PPh₃)₄K₂CO₃Toluene/H₂O80 °C / 2 h95%
2-Bromopyridine Pd(dppf)Cl₂K₃PO₄1,4-Dioxane100 °C / 4 h88%
3-Bromopyridine Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O110 °C / 12 h82%

Note: The conditions shown are representative and may vary depending on the specific substrates and desired outcomes.

The data clearly indicates that 4-bromopyridine provides the highest yield under the mildest conditions. 2-Bromopyridine also shows high reactivity but may require specific catalyst systems to mitigate potential inhibition.[1] 3-Bromopyridine necessitates more forcing conditions to achieve a good yield.[1]

Reactivity in Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[4][5] The reactivity of bromopyridines in this reaction is also influenced by the bromine's position, though catalyst and ligand choice play a crucial role.

Table 2: Comparative Yields for Heck Coupling of Bromopyridine Isomers with n-Butyl Acrylate

Bromopyridine IsomerCatalyst / LigandBaseSolventTemperature (°C) / Time (h)Yield (%)
4-Bromopyridine Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMF100 °C / 6 h92%
2-Bromopyridine Pd(OAc)₂ / PPh₃K₂CO₃NMP120 °C / 8 h85%
3-Bromopyridine Pd(OAc)₂ / L¹K₂CO₃Toluene130 °C / 24 h78%[6]

L¹ = Supramolecular ligand as described in the cited literature.[6]

Again, 4-bromopyridine is the most reactive isomer. The challenging nature of 3-bromopyridine coupling is evident, often requiring specialized catalyst systems and higher temperatures to achieve satisfactory results.[6]

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7] The reactivity difference between the bromopyridine isomers is significant in this transformation.

Table 3: Comparative Yields for Buchwald-Hartwig Amination of Bromopyridine Isomers with Morpholine

Bromopyridine IsomerCatalyst / LigandBaseSolventTemperature (°C) / Time (h)Yield (%)
4-Bromopyridine Pd₂(dba)₃ / BINAPNaOt-BuToluene90 °C / 3 h96%
2-Bromopyridine Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane110 °C / 5 h91%
3-Bromopyridine Pd G3 XPhosLHMDSToluene110 °C / 18 h85%

The trend of 4- > 2- > 3-bromopyridine reactivity holds true for C-N bond formation. The less reactive 3-bromopyridine often requires a stronger base and a more sophisticated catalyst/ligand system to achieve high conversion.

Visualizing the Process

To better understand the underlying principles and experimental execution, the following diagrams illustrate the general catalytic cycle and a typical experimental workflow.

General Catalytic Cycle for Cross-Coupling

The following diagram illustrates the key steps in a typical palladium-catalyzed cross-coupling reaction: Oxidative Addition, Transmetalation (for Suzuki) or Alkene Coordination/Insertion (for Heck), and Reductive Elimination.

Cross_Coupling_Cycle General Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition + R¹-X TM_Complex R¹-Pd(II)L₂(R²) (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation + R²-M TM_Complex->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) TM_Complex->Product

Caption: General Pd-Catalyzed Cross-Coupling Cycle.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the typical laboratory procedure for setting up a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Typical Experimental Workflow for Suzuki Coupling start Start reagents Weigh & add solids: Bromopyridine, Boronic Acid, Base, Pd Catalyst to flask start->reagents inert Seal, evacuate, and backfill flask with inert gas (e.g., Argon) reagents->inert solvent Add degassed solvent via syringe inert->solvent heat Heat reaction mixture with vigorous stirring solvent->heat monitor Monitor reaction progress (TLC, GC-MS, LC-MS) heat->monitor workup Cool, dilute with organic solvent, wash with water and brine monitor->workup Reaction Complete purify Dry organic layer and purify product (e.g., chromatography) workup->purify end End purify->end

Caption: Typical Experimental Workflow for Suzuki Coupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine

This protocol provides a general starting point and may require optimization for specific substrates and scales.[3]

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)[3]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%)[3]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[3]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[3]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).[3]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion

The reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions is fundamentally governed by the electronic influence of the ring nitrogen. 4-Bromopyridine is consistently the most reactive isomer due to strong electronic activation.[1] 2-Bromopyridine is also highly reactive but can be complicated by catalyst coordination with the adjacent nitrogen.[1] 3-Bromopyridine is the least reactive isomer and typically requires more forcing conditions or highly active catalyst systems to achieve efficient coupling. Understanding these reactivity trends is critical for researchers in designing synthetic routes and optimizing reaction conditions for the efficient construction of pyridine-containing molecules.

References

A Comparative Guide to the Efficacy of Palladium Catalysts in Cross-Coupling Reactions with 2-Amino-4-bromopyridin-3-ol hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyridin-3-ol scaffolds is a cornerstone in the development of novel therapeutics. Among these, 2-Amino-4-bromopyridin-3-ol hydrobromide serves as a versatile building block for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system is critical and directly influences reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this key intermediate, supported by experimental data from patent literature and academic publications.

Data Presentation: Comparison of Palladium Catalyst Efficacy

The following tables summarize the performance of different palladium catalyst systems in cross-coupling reactions with this compound and analogous aminobromopyridine substrates. It is important to note that the data is compiled from various sources and the reaction conditions are not always identical, thus serving as a qualitative and semi-quantitative guide rather than a direct head-to-head comparison under standardized conditions.

Table 1: Suzuki-Miyaura Coupling Reactions

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)Reference
PdCl₂(dppf)·CH₂Cl₂dppfK₃PO₄ (aq)1,4-DioxaneElevatedN/AArylboronic acidN/A[1]
Pd(OAc)₂CataCXium ANa₃PO₄N/AN/AN/AArylboronic acidN/A[2]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-80N/AAryl/heteroaryl boronic acidsGood[1]

N/A: Not available in the provided search results.

Table 2: Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)Reference
Pd₂(dba)₃RuPhosLiHMDSN/AN/A16Morpholine83[3]
Pd(OAc)₂SPhosN/AN/AN/A16Morpholine76[3]
Pd₂(dba)₃BrettPhosLiHMDSN/AN/AN/AAnilinesup to 66[3]

Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines

| Catalyst Precursor | Ligand | Additive | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | Terminal Alkynes | 72-96 |[4] |

Experimental Protocols

Below are representative experimental protocols for palladium-catalyzed cross-coupling reactions. These should be adapted and optimized for the specific substrate and coupling partner.

1. General Protocol for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%), and a base (e.g., K₃PO₄, 2-3 equiv.) is taken in a suitable degassed solvent (e.g., 1,4-dioxane/water mixture). The reaction vessel is sealed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

2. General Protocol for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., LiHMDS or NaOt-Bu, 1.5-2.0 equiv.) are combined under an inert atmosphere. A degassed solvent (e.g., toluene or THF) is added, followed by this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.). The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until completion. After cooling, the mixture is quenched with water and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The residue is purified by chromatography to afford the desired aminopyridine.

3. Detailed Protocol for Sonogashira Coupling of 2-Amino-3-bromopyridines [4]

To a solution of Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%) in DMF (2 mL) under a nitrogen atmosphere, 2-amino-3-bromopyridine (0.5 mmol, 1.0 equiv.) and the terminal alkyne (1.2 equiv.) are added. The reaction mixture is stirred at 100 °C for 3 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to give the desired 2-amino-3-alkynylpyridine.

Visualizations

Diagram 1: General Workflow for a Palladium-Catalyzed Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2-Amino-4-bromopyridin-3-ol + Aryl Boronic Acid Mix_Reactants Combine in Reaction Vessel Reactants->Mix_Reactants 1.0 equiv. Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Mix_Reactants cat. Solvent Degassed Solvent (e.g., Dioxane/Water) Solvent->Mix_Reactants Heat Heat under Inert Atmosphere (e.g., 80-110 °C) Mix_Reactants->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool & Quench (e.g., with Water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd R¹-X PdII_Complex R¹-Pd(II)L₂(X) OxAdd->PdII_Complex Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) PdII_Complex->Transmetal R²-M PdII_Intermediate R¹-Pd(II)L₂(R²) Transmetal->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0L2 Regeneration Product R¹-R² RedElim->Product

References

A Comparative Guide to the In Vitro and In Vivo Activities of Aminopyridinol and Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data for "2-Amino-4-bromopyridin-3-ol hydrobromide" is not extensively available in current literature, this guide provides a comparative overview of the known biological activities of structurally related aminopyridinol and bromopyridine derivatives. This information serves as a valuable resource for predicting potential therapeutic applications and guiding future research on this novel compound and its analogs.

The pyridine ring is a core structure in numerous biologically active compounds.[1] The strategic placement of functional groups, such as amino, hydroxyl, and bromo moieties, can significantly influence the pharmacological profile of these derivatives.[1][2]

Potential Therapeutic Applications and Comparative In Vitro Data

Aminopyridine and bromopyridine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]

Anticancer Activity

Several studies have highlighted the potential of aminopyridine derivatives as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[4][5] For instance, certain 2-aminopyridine derivatives have been identified as potent inhibitors of phosphoinositide-3-kinase (PI3K), a key enzyme in cell proliferation and survival.[4]

Table 1: Comparative In Vitro Anticancer Activity of Aminopyridine Derivatives

Compound ClassTarget Cell LineIC50 (µM)Mechanism of Action
2-Aminopyridine Derivatives[4]MOLM-16 (AML)2.6PI3Kδ Inhibition
2-Aminopyridine Derivatives[4]Mv-4-11 (AML)3.7PI3Kδ Inhibition
Amino Acid Conjugates of Aminopyridine[6][7]A2780 (Ovarian Cancer)15.57Not specified
Amino Acid Conjugates of Aminopyridine[6][7]A2780CISR (Cisplatin-Resistant Ovarian Cancer)11.52Not specified

IC50: Half-maximal inhibitory concentration. AML: Acute Myeloid Leukemia.

Anti-inflammatory Activity

Derivatives of pyridine have also been investigated for their anti-inflammatory properties.[8][9] The mechanism of action often involves the modulation of inflammatory mediators and pathways.

Table 2: Comparative In Vivo Anti-inflammatory Activity of Pyridine Derivatives

Compound ClassAnimal ModelDose% Inhibition of Edema
Imidazopyridine Derivative (miroprofen)[8]Carrageenan-induced paw edema (rats)Not specifiedComparable to indomethacin
1,4-Dihydropyridine Derivatives[9]Acute lung injury (mice)Not specifiedReduction of pro-inflammatory cytokines
Isatin Derivatives with Amide Linkage[10]Carrageenan-induced paw edema (rats)100 mg/kgUp to 65%
Antimicrobial Activity

The antimicrobial potential of pyridine derivatives has been explored, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria.[3][11]

Table 3: Comparative In Vitro Antimicrobial Activity of Pyridine Derivatives

Compound ClassMicroorganismMIC (µg/mL)
2-Amino-3-cyanopyridine Derivative (2c)[3]S. aureus0.039
2-Amino-3-cyanopyridine Derivative (2c)[3]B. subtilis0.039
5-Aryl-2-methylpyridin-3-amine Derivative (4f)[11]E. coli- (91.95% biofilm inhibition)

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are standard protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Assay
  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week.

  • Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Visualizing Molecular Pathways and Experimental Processes

Hypothetical Signaling Pathway for Anticancer Activity

The following diagram illustrates a potential signaling pathway that could be targeted by aminopyridinol derivatives with anticancer properties, such as the PI3K/Akt pathway.

PI3K_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Derivative 2-Amino-4-bromopyridin-3-ol Derivative Derivative->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by a derivative.

General Experimental Workflow for Drug Discovery

This diagram outlines a typical workflow for the discovery and preclinical evaluation of novel therapeutic compounds.

Drug_Discovery_Workflow Synthesis Compound Synthesis In_Vitro In Vitro Screening (e.g., Cytotoxicity, Enzyme Assays) Synthesis->In_Vitro Hit_ID Hit Identification In_Vitro->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Lead_Opt->In_Vitro Iterative Screening In_Vivo In Vivo Studies (e.g., Efficacy, Toxicity) Lead_Opt->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

Caption: A streamlined workflow for preclinical drug discovery.

References

A Comparative Benchmarking Guide to 2-Amino-4-bromopyridin-3-ol Hydrobromide for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate synthetic intermediates is a critical decision that profoundly impacts the efficiency of drug discovery and development pipelines. Substituted pyridines are a cornerstone in the synthesis of a vast array of bioactive molecules, particularly in the development of kinase inhibitors. This guide provides an objective comparison of 2-Amino-4-bromopyridin-3-ol hydrobromide against other commonly employed synthetic intermediates. The focus of this analysis is on its utility in palladium-catalyzed cross-coupling reactions, a key step in the synthesis of kinase inhibitors, with a hypothetical application in the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors.

Executive Summary

This compound is a versatile building block for the synthesis of highly substituted pyridine derivatives. Its trifunctional nature (amino, hydroxyl, and bromo groups) offers multiple points for chemical modification, making it an attractive starting material for creating diverse chemical libraries. When benchmarked against other brominated pyridine intermediates, its performance in key synthetic transformations such as Suzuki-Miyaura coupling is a critical determinant of its utility. This guide presents a comparative analysis based on available experimental data for structurally related compounds, providing a framework for selecting the optimal intermediate for specific synthetic goals.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

IntermediateReaction ConditionsYield (%)Reference
2-Amino-4-bromopyridine Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C, 12h85[1]
2-Amino-3-bromopyridine Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100°C, 3h96[2]
N-(5-bromo-2-methylpyridin-3-yl)acetamide Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 85-95°C, >15h85[3]
5-Bromo-2-methylpyridin-3-amine Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 85-95°C, >15hModerate to Good[4]

Note: The acetamide of 5-bromo-2-methylpyridin-3-amine was used to improve yields, suggesting that the free amino group can sometimes interfere with the catalytic cycle.

While specific data for this compound in a Suzuki-Miyaura coupling is not available in the cited literature, its structural similarity to 2-Amino-4-bromopyridine suggests it would be a competent substrate. The presence of the hydroxyl group may influence its solubility and electronic properties, potentially requiring optimization of reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating synthetic routes. Below are representative protocols for the Suzuki-Miyaura cross-coupling of a generic brominated aminopyridine.

General Protocol for Suzuki-Miyaura Coupling of a Brominated Aminopyridine

Materials:

  • Brominated aminopyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry reaction vessel, add the brominated aminopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in Kinase Inhibitor Synthesis: A Workflow for GSK-3 Inhibitors

The development of potent and selective kinase inhibitors is a major focus of modern drug discovery. The substituted aminopyridine scaffold is a common feature in many GSK-3 inhibitors. The following workflow illustrates the potential use of this compound in the synthesis of a library of potential GSK-3 inhibitors.

experimental_workflow cluster_synthesis Synthesis of GSK-3 Inhibitor Library cluster_screening Screening Cascade start 2-Amino-4-bromopyridin-3-ol hydrobromide suzuki Suzuki-Miyaura Coupling (with diverse boronic acids) start->suzuki Pd catalyst, base modification Further Modification (e.g., N-alkylation, O-alkylation) suzuki->modification purification Purification and Characterization modification->purification library Library of Potential GSK-3 Inhibitors purification->library biochemical Biochemical Assay (GSK-3β activity) library->biochemical cellular Cellular Assay (e.g., Tau phosphorylation) biochemical->cellular Active Compounds sar Structure-Activity Relationship (SAR) Analysis cellular->sar lead_opt Lead Optimization sar->lead_opt

Caption: Synthetic and screening workflow for GSK-3 inhibitors.

GSK-3 Signaling Pathway

Understanding the biological context is crucial for rational drug design. GSK-3 is a serine/threonine kinase that plays a key role in various cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's, bipolar disorder, and diabetes. Inhibitors developed from intermediates like this compound would modulate this pathway.

gsk3_pathway cluster_wnt Wnt Signaling cluster_insulin Insulin/IGF-1 Signaling Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh APC_Axin_GSK3 APC/Axin/GSK-3β Complex Dsh->APC_Axin_GSK3 Inhibition Beta_catenin β-catenin Dsh->Beta_catenin Stabilization Beta_catenin_p β-catenin-P APC_Axin_GSK3->Beta_catenin_p Phosphorylation Proteasome Proteasome Beta_catenin_p->Proteasome Degradation TCF_LEF TCF/LEF Beta_catenin->TCF_LEF Activation Gene_transcription Target Gene Transcription TCF_LEF->Gene_transcription Insulin Insulin/IGF-1 Receptor Receptor Tyrosine Kinase Insulin->Receptor PI3K PI3K Receptor->PI3K Akt Akt/PKB PI3K->Akt GSK3 GSK-3β (Active) Akt->GSK3 Phosphorylation (Inhibition) GSK3_p GSK-3β-P (Inactive) Glycogen_synthase Glycogen Synthase GSK3->Glycogen_synthase Inhibition Glycogen_synthesis Glycogen Synthesis Glycogen_synthase->Glycogen_synthesis

Caption: Simplified GSK-3 signaling pathways.

Conclusion

This compound represents a valuable and versatile synthetic intermediate for the construction of complex, biologically active molecules. While a direct, comprehensive dataset for its performance against all possible alternatives is not yet available, analysis of structurally related compounds indicates its high potential, particularly in palladium-catalyzed cross-coupling reactions. Its trifunctional nature offers significant advantages for library synthesis in drug discovery programs targeting kinases such as GSK-3. Further experimental studies are warranted to fully elucidate its comparative performance and unlock its full potential in medicinal chemistry.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Amino-4-bromopyridin-3-ol hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Amino-4-bromopyridin-3-ol hydrobromide, a halogenated pyridine compound. Adherence to these procedures is critical to mitigate risks and uphold regulatory standards.

Hazard Identification and Classification

This compound and structurally similar compounds are categorized as hazardous.[1][2][3][4][5] Due to its chemical structure as a halogenated organic compound and a hydrobromide salt, it must be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with regular trash.[1][6]

Summary of Hazards from Analogous Compounds:

Hazard ClassificationDescription
Acute ToxicityHarmful if swallowed, in contact with skin, or if inhaled.[2][5]
Skin Corrosion/IrritationCauses skin irritation.[2][5]
Eye Damage/IrritationCauses serious eye irritation or damage.[2][4][5]
Respiratory IrritationMay cause respiratory irritation.[4][5]
Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the appropriate Personal Protective Equipment is worn to minimize exposure.

  • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).[1]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1][2]

  • Lab Coat: A flame-retardant lab coat is recommended.[1]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[1][3]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1]

  • Waste Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[1] Polyethylene or glass containers are generally suitable.[1]

  • Incompatible Materials: Do not mix this compound with incompatible materials such as strong oxidizing agents or strong acids.[7][8]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste."[1] The label must include the full chemical name, "this compound," and list all constituents and their approximate percentages if it is a mixture.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.

  • Control and Contain: Prevent the spill from spreading and from entering drains or waterways.[1][3]

  • Absorb: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to cover the spill.[1][7]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][8]

  • Decontaminate: Clean the spill area thoroughly. The rinsate from the decontamination process must also be collected and disposed of as hazardous waste.[1][6]

Disposal Protocol

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup for the hazardous waste.[1][6]

  • Storage Pending Disposal: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2][4][7]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.

The primary recommended disposal method for pyridine-based and halogenated organic compounds is incineration at a permitted hazardous waste facility.[9]

Empty Container Disposal

An empty container that previously held this compound must be managed carefully.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., water or another appropriate solvent) that can dissolve the chemical.[6]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[1][6]

  • Container Disposal: After triple-rinsing and ensuring all chemical labels are defaced, the container may be disposed of as non-hazardous laboratory glass or plastic, in accordance with institutional guidelines.[1][6]

Visualized Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Have Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into Compatible Container ppe->segregate label Label Container: 'Hazardous Waste' + Full Chemical Name segregate->label spill Spill Occurs? label->spill spill_procedure Follow Spill Management Protocol: Absorb, Collect, Decontaminate spill->spill_procedure Yes store Store Securely in Designated Area spill->store No spill_procedure->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Disposed by Approved Vendor contact_ehs->end

References

Personal protective equipment for handling 2-Amino-4-bromopyridin-3-ol hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 2-Amino-4-bromopyridin-3-ol hydrobromide (CAS RN: 114414-17-4). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Summary

This compound is a solid chemical compound that requires careful handling due to its potential health hazards.[1][2] Based on data for similar compounds, it is classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][3][4][5][6]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][5]

  • H315: Causes skin irritation.[1][3][5]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3][5][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard.Protects eyes from dust particles and splashes, which can cause serious irritation.[3][8]
Hand Protection Nitrile or neoprene gloves.[8][9] Check manufacturer's compatibility chart for breakthrough time. Double gloving is recommended for extensive handling.Provides a barrier against skin contact, which can cause irritation.[3][8] Nitrile gloves are resistant to a wide range of chemicals, including pyridine-based compounds.[9]
Body Protection A fully buttoned lab coat.[9][10] Chemical-resistant apron for large quantities or splash-prone procedures.Prevents contamination of personal clothing and skin.[9]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[7][8][9] A NIOSH-approved respirator with appropriate cartridges may be necessary for large quantities or if ventilation is inadequate.Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[7][9]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic workflow is crucial for minimizing risks during the handling of this compound.

  • Preparation and Engineering Controls :

    • Ensure a chemical fume hood is operational and has been recently certified.[7][8]

    • Verify that an emergency eyewash station and safety shower are unobstructed and accessible.[7][10]

    • Designate a specific area within the fume hood for the handling of this compound to contain any potential spills.[7]

  • Donning PPE :

    • Put on all required personal protective equipment as specified in the table above before entering the designated handling area.[8][9]

  • Handling the Compound :

    • Conduct all weighing, transferring, and preparation of solutions within the chemical fume hood to control dust and vapors.[7][8]

    • Use spark-proof tools and avoid creating dust.

    • Keep containers tightly closed when not in use to prevent the release of dust.[8]

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[8][10][11]

    • Keep the container tightly sealed and clearly labeled.[8] The storage area should be a designated flammables area if the compound is dissolved in a flammable solvent.[11]

Emergency Procedures

Accidents require immediate and appropriate responses to mitigate harm.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][9]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3][9][12] Seek medical attention.
Eye Contact Immediately rinse eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10][12] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][12]
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[11] For large spills, evacuate the area and contact the emergency response team.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection :

    • Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper, pipette tips), in a clearly labeled, sealed, and compatible waste container.[7][10]

  • Labeling and Storage :

    • Label the waste container with "Hazardous Waste" and the full chemical name.

    • Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal :

    • Dispose of the chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of it down the drain or in regular trash.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_fume_hood Verify Fume Hood Operation prep_emergency_equipment Check Eyewash/Shower prep_fume_hood->prep_emergency_equipment prep_ppe Don Appropriate PPE prep_emergency_equipment->prep_ppe handle_weigh Weigh and Transfer in Fume Hood prep_ppe->handle_weigh Proceed to Handling handle_store Store in a Cool, Dry, Ventilated Area handle_weigh->handle_store emergency_spill Spill Response handle_weigh->emergency_spill If Spill Occurs emergency_exposure First Aid for Exposure handle_weigh->emergency_exposure If Exposure Occurs dispose_collect Collect Waste in Labeled Container handle_store->dispose_collect dispose_store Store Waste in Designated Area dispose_collect->dispose_store dispose_contact Contact EHS for Pickup dispose_store->dispose_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.